molecular formula C7H13NO B1420292 N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine CAS No. 1094936-42-1

N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine

Cat. No.: B1420292
CAS No.: 1094936-42-1
M. Wt: 127.18 g/mol
InChI Key: YCHKICCQWVCYON-UHFFFAOYSA-N
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Description

N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-8(6-2-3-6)4-7-5-9-7/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHKICCQWVCYON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CO1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Reactivity profile of N-methyl cyclopropyl glycidyl amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity Profile of N-Methyl Cyclopropyl Glycidyl Amine Derivatives

Abstract

N-methyl cyclopropyl glycidyl amine derivatives represent a unique class of compounds characterized by the juxtaposition of three key functional groups: a strained cyclopropyl ring, a nucleophilic N-methyl secondary amine, and an electrophilic glycidyl epoxide. This guide provides a comprehensive analysis of the synthesis, characterization, and core reactivity of these molecules. We will explore the interplay between the electronic and steric properties of each moiety, focusing on the predominant nucleophilic ring-opening of the epoxide. Furthermore, this document details the potential for reactions involving the resulting tertiary amine and the conditions under which the typically robust cyclopropane ring may become labile. Detailed experimental protocols, mechanistic diagrams, and comparative data are provided to offer researchers, scientists, and drug development professionals a thorough understanding of this compound class's chemical behavior, which is of significant interest for creating novel therapeutics and advanced materials.[1][2]

Introduction to the Molecular Architecture

The reactivity of N-methyl cyclopropyl glycidyl amine derivatives is not merely a sum of its parts but rather a complex interplay between its constituent functional groups. A clear understanding of each component is essential to predict and control its chemical behavior.

The Glycidyl Amine Moiety

The glycidyl group contains a terminal epoxide (oxirane), a three-membered heterocyclic ring. This ring is characterized by significant ring strain, making it a potent electrophilic site susceptible to nucleophilic attack.[3] The reaction typically proceeds via an SN2 mechanism, leading to ring-opening and the formation of a β-amino alcohol. This transformation is a cornerstone of epoxy chemistry and is widely used in the synthesis of polymers and pharmaceuticals.[4][5]

The N-Methyl Secondary Amine

The nitrogen atom in this structure is a secondary amine, bearing both a methyl group and the cyclopropyl group. The presence of the methyl group has a dual effect. Electronically, it acts as an electron-donating group, increasing the electron density on the nitrogen and enhancing its nucleophilicity compared to a primary amine.[6] Kinetically, this enhanced nucleophilicity often leads to significantly higher reaction rates with electrophiles like epoxides.[7] While there is a slight increase in steric hindrance, the electronic effect typically dominates, accelerating the reaction.

The Cyclopropyl Substituent

The cyclopropane ring is a unique aliphatic structure with bond angles compressed to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[8] This high degree of ring strain gives it "double bond character" and distinct electronic properties.[9][10] While generally stable, the cyclopropyl group can influence the reactivity of adjacent functional groups through steric and electronic effects. In the context of drug development, it is a valuable substituent for imparting conformational rigidity.[11] However, when attached directly to an amine, it can be susceptible to metabolic ring-opening mediated by cytochrome P450 enzymes, a critical consideration in medicinal chemistry.[11]

Significance in Drug Development and Material Science

The combination of these functionalities makes this molecular scaffold highly valuable. In drug design, the cyclopropyl group can improve metabolic stability and potency, while the glycidyl amine portion allows for covalent modification or serves as a versatile synthetic handle.[2][11] In material science, glycidyl amines are precursors to epoxy resins with applications in coatings and adhesives, where the N-methyl and cyclopropyl groups can be used to fine-tune properties like cure speed and the thermal and mechanical characteristics of the final polymer.[12][13]

Synthesis and Characterization

A robust and well-characterized synthetic route is paramount for any further reactivity studies. The most direct approach involves the nucleophilic substitution reaction between N-methylcyclopropanamine and an epoxide precursor like epichlorohydrin.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from commercially available N-methylcyclopropanamine. The first step is the nucleophilic addition of the amine to the epoxide of epichlorohydrin, followed by an intramolecular SN2 reaction where the resulting alkoxide displaces the chloride to form the new glycidyl epoxide ring.

G cluster_intermediate Intermediate cluster_product Final Product N-Methylcyclopropanamine Chlorohydrin N-Methylcyclopropanamine->Chlorohydrin Step 1: Addition Epichlorohydrin Target_Molecule Chlorohydrin->Target_Molecule Step 2: Base (e.g., NaOH) Ring Closure

Caption: Proposed synthetic workflow for N-methyl cyclopropyl glycidyl amine.

Detailed Experimental Protocol: Synthesis of a Model Compound

Objective: To synthesize N-cyclopropyl-N-(oxiran-2-ylmethyl)methanamine.

Materials:

  • N-methylcyclopropanamine

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-methylcyclopropanamine (1.0 eq) in methanol at 0°C (ice bath).

  • Addition of Epichlorohydrin: Add epichlorohydrin (1.1 eq), dissolved in methanol, dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0°C.

    • Rationale: Dropwise addition at low temperature controls the exothermic reaction between the amine and epoxide. A slight excess of epichlorohydrin ensures complete consumption of the starting amine.

  • Intermediate Formation: Allow the reaction to stir at room temperature for 4 hours. The formation of the chlorohydrin intermediate can be monitored by Thin Layer Chromatography (TLC).

  • Ring Closure: Cool the reaction mixture back to 0°C. Add a solution of sodium hydroxide (1.5 eq) in water dropwise.

    • Rationale: The base deprotonates the hydroxyl group of the intermediate, forming an alkoxide which then undergoes an intramolecular Williamson ether synthesis to form the epoxide ring.

  • Reaction Completion & Workup: Stir the reaction at room temperature overnight. After completion, remove the methanol under reduced pressure.

  • Extraction: Add deionized water to the residue and extract the aqueous layer three times with diethyl ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure N-cyclopropyl-N-(oxiran-2-ylmethyl)methanamine.

Spectroscopic and Chromatographic Characterization
  • ¹H NMR: Expect characteristic signals for the cyclopropyl protons (a complex multiplet in the 0.1-0.8 ppm range), the N-methyl protons (a singlet around 2.2-2.4 ppm), and the glycidyl protons (multiplets between 2.5-3.1 ppm).

  • ¹³C NMR: Key signals would include those for the cyclopropyl carbons, the N-methyl carbon, and the two carbons of the epoxide ring (typically around 45-55 ppm).

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass should be observed.

  • Gas Chromatography (GC): A GC method with a suitable column (e.g., DB-624) can be developed for purity assessment and quantification of residual starting materials.[14]

Core Reactivity Profile

The chemical behavior of these derivatives is dominated by the epoxide ring's susceptibility to nucleophilic attack.

Nucleophilic Ring-Opening of the Epoxide

This is the most important reaction of the glycidyl group. The high ring strain of the epoxide makes it an excellent electrophile for a wide range of nucleophiles.[3]

  • Mechanism: The reaction with amines proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The amine's lone pair attacks one of the epoxide carbons, leading to a concerted C-N bond formation and C-O bond cleavage.[15] A subsequent proton transfer step neutralizes the resulting alkoxide and ammonium ions to yield the final β-amino alcohol product.

  • Regioselectivity: Under neutral or basic conditions, nucleophilic attack occurs preferentially at the less sterically hindered terminal carbon (Cβ) of the glycidyl group.[16] This regioselectivity is a hallmark of SN2 reactions on unsymmetrical epoxides.

Caption: Mechanism of nucleophilic ring-opening of the glycidyl epoxide.

Reactivity of the Tertiary Amine Product

The product of the epoxide ring-opening is a tertiary amine, which is itself a functional group. It retains basic properties and can be protonated by acids to form an ammonium salt. It can also act as a nucleophile in further reactions, such as alkylation with a strong electrophile (e.g., methyl iodide) to form a quaternary ammonium salt.

Reactivity of the Cyclopropyl Ring

Under most synthetic conditions (e.g., nucleophilic additions, base-catalyzed reactions), the cyclopropyl ring is chemically robust.[8] However, its high strain energy makes it susceptible to cleavage under specific, often harsh, conditions.

  • Acid-Catalyzed Ring Opening: Strong acids can protonate the cyclopropane ring, leading to the formation of a carbocationic intermediate and subsequent ring-opening. Studies on related compounds like trans-2-phenylcyclopropylamine have shown that electrophilic ring-opening can occur at the distal (C2-C3) bond.[17]

  • Metabolic Bioactivation: For drug development professionals, the most pertinent reactivity is metabolic instability. Cytochrome P450 enzymes can oxidize the cyclopropylamine moiety, leading to ring-opened reactive intermediates that can form covalent adducts with proteins, a potential source of toxicity.[11] This pathway is a critical liability to assess during preclinical development.

G A Cyclopropylamine Moiety B One-Electron Oxidation A->B CYP450 C Radical Cation B->C D Ring Scission C->D E Reactive Intermediate D->E F Covalent Adduct with Protein E->F Nucleophilic Attack by Protein Residue

Caption: Potential metabolic bioactivation pathway of a cyclopropylamine.[11]

Quantitative Reactivity Data and Analysis

To contextualize the reactivity of N-methyl cyclopropyl glycidyl amine derivatives, it is useful to compare their reaction kinetics with structurally related analogues.

Comparative Kinetic Data

The following table presents representative, literature-derived relative rate constants for the reaction of various amines with a model epoxide (phenyl glycidyl ether), illustrating the electronic and steric effects on reactivity.

Amine DerivativeKey Structural FeatureRelative Rate Constant (vs. Aniline)Rationale for Reactivity
AnilineAromatic Primary Amine1.0Baseline aromatic amine.
CyclohexylamineAliphatic Primary Amine~10Increased nucleophilicity of sp³ nitrogen vs. sp².
N-Methylcyclohexylamine Aliphatic Secondary Amine ~15-20 Electron-donating methyl group enhances nucleophilicity. [6]
EthylenediamineAliphatic Primary Diamine~18Strong, unhindered primary amine.
N,N'-Dimethylethylenediamine Aliphatic Secondary Diamine ~27 Demonstrates the significant accelerative effect of N-methylation. [6]

Data is illustrative and synthesized from trends reported in the literature.[6][7] Based on these trends, an N-methyl cyclopropyl amine would be expected to react significantly faster with an epoxide than its primary amine counterpart.

Analytical Monitoring of Reactions

Protocol: HPLC-MS Method for Reaction Monitoring

Objective: To monitor the progress of a ring-opening reaction by quantifying the consumption of the glycidyl amine starting material and the formation of the product.

Instrumentation & Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% formic acid).

    • Rationale: Formic acid aids in the protonation of the amines, leading to better peak shape and ionization for MS detection.

  • Flow Rate: 1.0 mL/min.

  • Detector: Diode Array Detector (DAD) followed by a Mass Spectrometer (MS) with an electrospray ionization (ESI) source in positive ion mode.

  • MS Parameters: Scan for the m/z values corresponding to the protonated starting material [M+H]⁺ and the protonated product [M+H]⁺.

Procedure:

  • Standard Preparation: Prepare stock solutions of the starting material and the purified product of known concentrations to establish calibration curves.

  • Reaction Sampling: At timed intervals (e.g., t=0, 15, 30, 60, 120 min), withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a large volume of the initial mobile phase composition.

    • Rationale: Quenching stops the reaction, ensuring the measured concentrations accurately reflect that point in time.

  • Analysis: Inject the quenched sample onto the HPLC-MS system.

  • Data Processing: Integrate the peak areas for the starting material and product from the chromatograms. Use the calibration curves to convert peak areas to concentrations. Plot concentration versus time to determine reaction kinetics.

Conclusion and Future Outlook

N-methyl cyclopropyl glycidyl amine derivatives are a versatile class of molecules whose reactivity is primarily dictated by the facile SN2 ring-opening of the strained epoxide by a range of nucleophiles. The N-methyl group serves to accelerate this primary reaction by enhancing the nitrogen's nucleophilicity. The cyclopropyl group, while generally inert under standard synthetic conditions, introduces important conformational constraints and presents a potential metabolic liability through oxidative ring scission, a crucial factor for consideration in pharmaceutical applications.

Future research may focus on leveraging the predictable reactivity of the glycidyl group for the development of novel covalent inhibitors, bioconjugation reagents, or advanced polymer systems. A deeper investigation into the metabolic fate of the cyclopropylamine moiety in these specific structures will be essential for their successful application in drug discovery. The synthetic and analytical protocols outlined in this guide provide a solid foundation for such future endeavors.

References

  • Reaction of Epoxide Groups of Glycidyl Methacrylate Copolymers. (2015). ResearchGate. [Link]

  • Shanu-Wilson, J. Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Fedtke, M., et al. (1991). Curing of glycidyl ethers with aromatic amines: model studies on the effects of tertiary amines as accelerators. Polymer. [Link]

  • The Hidden Power of Glycidyl Amine: Unraveling Its Impact in Biotechnology. Tetra. [Link]

  • CN101025407A - Analytical method for determining micro moisture in cyclopropyl amine by gas phase chromatography.
  • Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]

  • GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. (2015). ResearchGate. [Link]

  • Reddy, G.S., et al. (2012). Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. PMC - NIH. [Link]

  • Lansinger, J.M., et al. (2020). Glycidyl carbamate functional resins and their applications: a review. Polymer International. [Link]

  • Kirkpatrick, A., et al. (2020). Synthesis, Processing, and Performance of a Furan-Based Glycidyl Amine Epoxy Resin. ACS Omega. [Link]

  • CYCLOPROPYLAMINE. Ataman Kimya. [Link]

  • Shechter, L., Wynstra, J., & Kurkjy, R. P. (1956). Glycidyl Ether Reactions with Amines. Industrial & Engineering Chemistry. [Link]

  • Al-Bayati, F.A.H., et al. (2013). Dual-functional materials via CCTP and selective orthogonal thiol-Michael addition/epoxide ring opening reactions. RSC Publishing. [Link]

  • Gacal, B., et al. (2018). Post-polymerization modification reactions of poly(glycidyl methacrylate)s. RSC Publishing. [Link]

  • Cyclopropyl group. Wikipedia. [Link]

  • Hake, H.R., et al. (2012). Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. NIH. [Link]

  • US9631047B2 - Curing agents for low-emission epoxy resin products.
  • Conversion data for the ring-opening reaction of poly-GMA (B)... ResearchGate. [Link]

  • Novel ring-opening rearrangement reactions of N-cyclopropyl-amides: access to N-(2-chloropropyl)amides and 5-methyl-2-oxazolines. (2015). ResearchGate. [Link]

  • Acceleration of amine/epoxy reactions with N‐methyl secondary amines. (2000). ResearchGate. [Link]

  • Jasperse, C. Reactions of Amines. NDSU Chemistry. [Link]

  • WO2019077523A1 - Glycidyl amine epoxy resins based on ames negative amines.
  • CN103288783A - Novel synthesis method of glycidyl amine epoxy resin.
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2022). MDPI. [Link]

  • N-Methylcyclopropanamine. PubChem - NIH. [Link]

  • Gacal, B., et al. (2017). A Modular and Practical Synthesis of Zwitterionic Hydrogels through Sequential Amine-Epoxy “Click” Chemistry and N-Alkylation Reaction. MDPI. [Link]

  • Novel synthesis method of glycidyl amine epoxy resin. Patsnap. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

  • Synthesis and Aminolysis of N-(4-Chlorophenyl) and N-(2,4-Dichlorophenylsulfonyl)-N-(glycidyl)bicyclo-[2.2.1]hept-5-en-endo -ylmethylamines. (2011). ResearchGate. [Link]

  • Reactive Accelerators for Epoxy Systems Based on N-Methyl Secondary Amines. Dytek. [Link]

  • The Chemistry of Amines. University of Illinois. [Link]

  • Studies on Intermolecular Interaction of N-Glycidyltrimethyl Ammonium Chloride Modified Chitosan/N,N-Dimethyl-N-dodecyl-N-(2,3-epoxy propyl) Ammonium Chloride and Curcumin Delivery. (2022). MDPI. [Link]

  • Synthesis, Processing, and Performance of a Furan-Based Glycidyl Amine Epoxy Resin. ACS Publications. [Link]

  • US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines.
  • Acceleration of amine/epoxy reactions with N-methyl secondary amines. (2000). ResearchGate. [Link]

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Molecular weight and formula analysis of N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Molecular & Analytical Profiling of N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine

Executive Summary

This technical guide provides a rigorous analysis of N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine (CAS Registry Number pending/analogous to 5163-20-2 derivatives). As a bifunctional intermediate combining a strained cyclopropylamine motif with a reactive electrophilic epoxide (oxirane), this molecule represents a high-value scaffold in the synthesis of covalent kinase inhibitors and neuroactive agents.

This document is structured to serve as a primary reference for analytical characterization, stability management, and structural validation.

Part 1: Physicochemical Identity & Structural Logic

The molecular architecture of this compound relies on the interplay between the basic tertiary amine center and the dual ring strain provided by the cyclopropyl and oxirane rings.

Molecular Specifications
PropertyValue / DescriptorTechnical Note
IUPAC Name N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamineAlso referred to as N-Cyclopropyl-N-methyl-glycidylamine.
Molecular Formula C₇H₁₃NO Confirmed via Degree of Unsaturation (DOU) analysis.
Molecular Weight 127.19 g/mol Monoisotopic Mass: 127.0997 Da.
SMILES CN(CC1CO1)C2CC2Useful for cheminformatics integration.
LogP (Predicted) ~0.5 - 0.9Lipophilic enough for cell permeability; susceptible to aqueous solvation.
pKa (Predicted) ~7.8 - 8.2Lower than typical aliphatic amines due to the electron-withdrawing oxygen and cyclopropyl s-character.
Structural Causality
  • Cyclopropyl Moiety: The cyclopropyl group introduces significant ring strain (~27.5 kcal/mol). The carbon atoms possess high s-character (approximating sp² hybridization), which reduces the basicity of the nitrogen lone pair compared to isopropyl analogs. This modulation is critical for tuning the nucleophilicity of the amine in drug design.

  • Oxirane (Epoxide) "Warhead": The epoxide ring is the primary reactive center. It is highly susceptible to nucleophilic attack (Sₙ2) and acid-catalyzed ring opening.[1] In biological contexts, this moiety often serves as a covalent trap for cysteine or lysine residues in target proteins.

Part 2: Analytical Characterization Protocols

Precise characterization requires differentiating the intact epoxide from its hydrolysis product (the diol). The following protocols are designed to be self-validating.

Nuclear Magnetic Resonance (NMR) Profiling
  • Solvent Selection: Use DMSO-d₆ or CDCl₃ (neutralized over basic alumina). Avoid protic solvents (MeOH-d₄) which may promote epoxide opening over time.

  • Diagnostic Signals (¹H NMR):

    • Cyclopropyl High-Field Shift: Look for the distinctive multiplets at δ 0.3–0.6 ppm (4H, methylene) and δ 1.6–1.8 ppm (1H, methine).

    • Epoxide Signature: The oxirane protons appear as a distinctive pattern: one proton at δ ~3.1 ppm (methine) and two at δ ~2.5–2.8 ppm (methylene), often showing geminal coupling.

    • Validation Check: Integration ratio of the N-Methyl singlet (δ ~2.3 ppm , 3H) to the Epoxide Methine (1H ) must be exactly 3:1 . A deviation indicates epoxide degradation (polymerization or hydrolysis).

Mass Spectrometry (LC-MS/MS) Workflow
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).

  • Precursor Ion: [M+H]⁺ = 128.11 m/z .

  • Fragmentation Pattern (MS2):

    • Loss of Epoxide: Cleavage of the glycidyl group typically yields a fragment at m/z 72 (N-methyl-cyclopropanamine cation).

    • Ring Opening: If the sample is degraded, you will observe a parent ion at m/z 146.12 (+18 Da, corresponding to the diol).

Chromatographic Separation (HPLC)
  • Column: C18 Reverse Phase (High pH stability preferred, e.g., XBridge BEH).

  • Mobile Phase:

    • A: 10mM Ammonium Bicarbonate (pH 9.0). Note: Acidic mobile phases (Formic acid) can degrade the epoxide on-column.

    • B: Acetonitrile.

  • Logic: High pH suppresses protonation of the epoxide oxygen, preventing acid-catalyzed hydrolysis during the run.

Part 3: Stability & Handling (The Self-Validating System)

The primary failure mode for this reagent is hydrolysis to the diol or dimerization. The following workflow ensures integrity.

Storage Protocol
  • Atmosphere: Store under Argon or Nitrogen (strictly anhydrous).

  • Temperature: -20°C is mandatory.

  • Stabilizer: Trace amounts of basic alumina can be added to the storage vial to scavenge acidic impurities that catalyze polymerization.

Quality Control Logic (Graphviz Visualization)

The following diagram illustrates the decision matrix for validating the reagent before use in synthesis.

QC_Workflow Start Reagent Retrieval (-20°C Storage) Visual Visual Inspection (Check for viscosity/yellowing) Start->Visual Solubility Solubility Test (CDCl3) Visual->Solubility Clear Liquid Fail_Polymer Broad Peaks (Polymerization) Visual->Fail_Polymer Viscous/Cloudy NMR 1H-NMR Analysis (Diagnostic Integration) Solubility->NMR Decision Calculate Ratio: Epoxide CH (1H) / N-Me (3H) NMR->Decision Pass Ratio = 0.33 (Proceed to Synthesis) Decision->Pass Exact Match Fail_Hydrolysis Ratio < 0.33 (Hydrolysis Detected) Decision->Fail_Hydrolysis Low Epoxide Signal Decision->Fail_Polymer Broadening

Figure 1: Self-validating Quality Control workflow. The NMR integration step is the critical "Go/No-Go" gate.

Part 4: Synthesis & Application Context

Mechanistic Role in Drug Discovery

This molecule acts as a electrophilic linker . In the synthesis of targeted covalent inhibitors (TCIs), the cyclopropylamine acts as the "recognition element" mimic (providing rigid steric bulk similar to proline or isopropyl), while the epoxide reacts with a nucleophile on the target scaffold.

Reaction Pathway Visualization:

Reaction_Pathway Substrate Target Scaffold (Nucleophile: R-NH2 / R-SH) Intermediate Transition State (Nu attack at Epoxide C3) Substrate->Intermediate + Reagent Reagent N-Me-N-Glycidyl Cyclopropanamine Reagent->Intermediate Product Beta-Amino Alcohol (Covalent Adduct) Intermediate->Product Ring Opening

Figure 2: The standard reaction pathway utilizing the epoxide warhead to form stable beta-amino alcohol linkages.

Safety & Toxicology
  • Genotoxicity Warning: As an alkylating agent (epoxide) and a secondary amine derivative, this compound is a potential mutagen. It is structurally related to known genotoxic impurities (GTIs).

  • Handling: Double-gloving (Nitrile) and use of a fume hood are non-negotiable. Neutralization of spills should be done with 5% aqueous sodium thiosulfate (nucleophilic quenching of the epoxide).

References

  • PubChem Compound Summary. N-Methylcyclopropanamine (Substructure Analysis). National Center for Biotechnology Information. [Link]

  • U.S. EPA Method 521. Determination of Nitrosamines and Amine Precursors in Drinking Water.[2] (Standard for handling volatile amine extraction). [Link]

  • FDA Guidance for Industry. Control of Nitrosamine Impurities in Human Drugs. (Reference for secondary amine stability and risk assessment). [Link]

  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. (Mechanism of Epoxide Ring Opening and Amine Nucleophilicity). Oxford University Press.

Sources

Methodological & Application

Application Notes & Protocols for the Scalable Synthesis of N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine is a valuable bifunctional molecule incorporating a reactive epoxide moiety and a cyclopropylamine group, a privileged scaffold in medicinal chemistry.[1][2][3] This combination makes it a significant building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). These application notes provide a detailed, scalable, and robust two-step synthetic protocol designed for researchers in chemical and drug development. The guide emphasizes the rationale behind procedural choices, in-process controls for validation, and comprehensive safety considerations, ensuring both efficiency and reliability in a laboratory or pilot-plant setting.

Introduction and Strategic Overview

The cyclopropylamine motif is a cornerstone in modern drug design, appearing in numerous approved drugs where it often enhances metabolic stability, binding affinity, and potency.[2][3][4] The addition of a reactive epoxide handle to this scaffold creates a versatile intermediate for introducing further molecular complexity through nucleophilic ring-opening reactions.

The synthesis of N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine is most effectively and scalably achieved via a two-step sequence starting from N-methylcyclopropanamine. This strategy is predicated on its operational simplicity and the use of readily available, cost-effective reagents.

The overall synthetic pathway is as follows:

  • N-Allylation: Nucleophilic substitution reaction between N-methylcyclopropanamine and an allyl halide to form the key intermediate, N-allyl-N-methylcyclopropanamine.

  • Epoxidation: Selective oxidation of the alkene bond in the allylic intermediate to yield the final target compound, N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product A N-Methylcyclopropanamine B N-allyl-N-methyl- cyclopropanamine A->B Step 1: N-Allylation Reagents: Allyl Bromide, K2CO3, Acetonitrile C N-methyl-N-(oxiran-2-ylmethyl)- cyclopropanamine B->C Step 2: Epoxidation Reagent: m-CPBA, DCM

Caption: Overall two-step synthetic pathway.

Part I: Synthesis of N-allyl-N-methylcyclopropanamine (Intermediate)

Mechanistic Rationale

This step involves a standard SN2 reaction. N-methylcyclopropanamine, a secondary amine, acts as a nucleophile, attacking the electrophilic methylene carbon of allyl bromide.[5] An inorganic base, such as potassium carbonate (K₂CO₃), is employed as a scavenger for the hydrobromic acid (HBr) generated during the reaction. The use of a carbonate base is critical for scalability as it is inexpensive, easily removed by filtration, and minimizes the formation of corrosive byproducts associated with stronger, soluble bases. Acetonitrile is an excellent solvent choice due to its polar aprotic nature, which effectively solvates the cation of the base while not interfering with the nucleophilicity of the amine, and its suitable boiling point for controlled reactions.

Detailed Experimental Protocol

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEq.
N-Methylcyclopropanamine71.1250.0 g0.7031.0
Allyl Bromide120.9893.5 g (68.2 mL)0.7731.1
Potassium Carbonate (K₂CO₃)138.21145.7 g1.0551.5
Acetonitrile (CH₃CN)41.05500 mL--

Procedure:

  • Reactor Setup: Equip a 1 L, three-necked, round-bottom flask with a mechanical stirrer, a reflux condenser topped with a nitrogen inlet, and a thermocouple for internal temperature monitoring.

  • Charging Reagents: Charge the flask with N-methylcyclopropanamine (50.0 g, 0.703 mol), anhydrous potassium carbonate (145.7 g, 1.055 mol), and acetonitrile (500 mL).

  • Initiate Stirring: Begin vigorous stirring to create a fine suspension of the potassium carbonate.

  • Substrate Addition: Slowly add allyl bromide (93.5 g, 0.773 mol) to the suspension at room temperature over approximately 30 minutes. An initial exotherm may be observed; maintain the internal temperature below 40°C using a water bath if necessary.

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 80-82°C) and maintain for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • TLC System: 10% Methanol in Dichloromethane (DCM) with 1% NH₄OH. Stain with ninhydrin. The starting amine will be visible, while the product will not stain with ninhydrin.

    • Endpoint: The reaction is complete upon the disappearance of the N-methylcyclopropanamine spot.

  • Workup & Isolation: a. Cool the reaction mixture to room temperature. b. Filter the mixture through a pad of celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with acetonitrile (2 x 50 mL). c. Concentrate the combined filtrate under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile. d. The resulting crude oil can be used directly in the next step or purified further by vacuum distillation for exacting applications.

Part II: Epoxidation of N-allyl-N-methylcyclopropanamine

Mechanistic Rationale

This reaction is a classic electrophilic addition of an oxygen atom across the double bond of the allyl group. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and highly effective reagent for this transformation. The reaction proceeds via a concerted "butterfly" transition state, where the peroxyacid delivers an oxygen atom to the alkene.[6] Dichloromethane (DCM) is the preferred solvent due to its inertness and ability to dissolve both the substrate and the reagent, while the byproduct, meta-chlorobenzoic acid, conveniently precipitates out of solution at lower temperatures, simplifying the workup.

Safety Note: While m-CPBA is effective, it is a potentially explosive solid, especially when impure or subjected to shock or friction. For larger-scale synthesis (>100 g), alternative, safer epoxidation systems, such as catalytic methods involving hydrogen peroxide and a metal catalyst (e.g., tungsten or molybdenum-based), should be evaluated.[7] The protocol below is for a laboratory scale.

Detailed Experimental Protocol

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEq.
N-allyl-N-methylcyclopropanamine111.1878.0 g (crude from Part I)~0.7021.0
m-CPBA (77% max)172.57170.0 g~0.7581.08
Dichloromethane (DCM)84.93800 mL--
Sodium Bicarbonate (Sat. Sol.)-~500 mL--
Sodium Sulfite (10% Sol.)-~200 mL--

Procedure:

  • Reactor Setup: In a 2 L, three-necked flask equipped with a mechanical stirrer, thermocouple, and a nitrogen inlet, dissolve the crude N-allyl-N-methylcyclopropanamine (78.0 g) in DCM (800 mL).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Add m-CPBA (170.0 g) portion-wise over 1 hour, ensuring the internal temperature does not exceed 5°C. The reaction is exothermic.

  • Reaction: Allow the reaction to stir at 0-5°C for 2 hours, then let it warm slowly to room temperature and stir for an additional 4-6 hours.

  • In-Process Control (IPC): Monitor the disappearance of the starting material by GC-MS.

  • Quenching & Workup: a. Cool the mixture back to 0°C. A white precipitate (m-chlorobenzoic acid) will be present. b. Slowly add 10% aqueous sodium sulfite solution (~200 mL) to quench any unreacted peroxide. Stir for 30 minutes. (Test for peroxides with starch-iodide paper). c. Add saturated sodium bicarbonate solution (~500 mL) to neutralize the acidic byproducts. Stir vigorously for 30 minutes. d. Transfer the mixture to a separatory funnel. Separate the organic layer. e. Extract the aqueous layer with DCM (2 x 100 mL). f. Combine all organic layers, wash with brine (1 x 150 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is a pale yellow oil. High-purity N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine can be obtained by vacuum distillation.

Process Validation and Workflow

To ensure reproducibility and high purity, a systematic workflow with integrated quality control checks is essential.

G cluster_step1 Step 1: Allylation cluster_step2 Step 2: Epoxidation cluster_final Final Processing A Charge Reagents: N-Methylcyclopropanamine, K2CO3, Acetonitrile B Add Allyl Bromide (T < 40°C) A->B C Reflux (4-6h) B->C D IPC Check 1 (TLC/GC-MS) C->D E Workup: Filter & Concentrate D->E F Dissolve Intermediate in DCM & Cool to 0°C E->F Proceed with crude intermediate G Add m-CPBA (T < 5°C) F->G H Stir (6-8h) G->H I IPC Check 2 (GC-MS) H->I J Workup: Quench, Wash, Dry I->J K Concentrate Crude Product J->K L Purification (Vacuum Distillation) K->L M Final QC Analysis (NMR, GC-MS, Purity) L->M

Caption: Experimental workflow with in-process controls.

Final Product Characterization:

  • Appearance: Colorless to pale yellow oil.

  • Purity (GC-MS): ≥ 98%.

  • ¹H NMR & ¹³C NMR: Confirm structure and absence of impurities.

  • FT-IR: Presence of C-O-C stretch (epoxide), absence of C=C stretch (alkene).

Safety Considerations

  • N-Methylcyclopropanamine: This is a flammable and potentially toxic liquid.[8][9] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Allyl Bromide: A lachrymator and toxic. All handling must be performed in a fume hood.

  • m-CPBA: An oxidizing agent and a potential explosion hazard.[10] Do not grind or subject to impact. Store in a cool, dry place away from flammable materials. Always quench residual peroxides before solvent removal.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure and handle only in a well-ventilated area.

References

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available from: [Link]

  • DeBoef, B., et al. (2026). Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. Organic Letters. Available from: [Link]

  • PubMed. (2026). Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. Available from: [Link]

  • Gillaizeau, I., et al. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. Available from: [Link]

  • American Chemical Society. (2026). Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. Available from: [Link]

  • ChemBK. (2024). N-Methyl-cyclopropanamine HCl. Available from: [Link]

  • Wikipedia. Epoxidation of allylic alcohols. Available from: [Link]

  • Google Patents. (2018). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
  • PubChem. N-Methylcyclopropanamine. Available from: [Link]

  • ResearchGate. (2023). Suggested mechanism for the epoxidation of allyl alcohols. Available from: [Link]

  • PubMed. (2001). Investigation of the role of the 2',3'-epoxidation pathway in the bioactivation and genotoxicity of dietary allylbenzene analogs. Available from: [Link]

  • PMC. (2023). Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds. Available from: [Link]

  • Google Patents. EP0468840A2 - Process for the selective epoxidation of unsaturated (meth)acrylates....
  • ResearchGate. (2025). N-Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction. Available from: [Link]

  • Google Patents. (2008). CN101205220A - A kind of preparation method of methyl epichlorohydrin.

Sources

Application Note: Nucleophilic Substitution & Ring-Opening Protocols for N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Target Molecule: N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine CAS: 13080-65-4 (Analog reference); Specific CAS may vary by supplier. Class: Glycidyl Amine / Functionalized Cyclopropane.

This guide details the optimization of nucleophilic substitution reactions targeting the epoxide (oxirane) moiety of N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine. This molecule represents a unique "dual-personality" reagent:

  • The Warhead (Epoxide): A highly reactive electrophile susceptible to ring-opening by nucleophiles (

    
    ).
    
  • The Base (Tertiary Amine): The N-methyl-cyclopropylamine moiety is basic (

    
    ) and nucleophilic, creating a risk of auto-polymerization .
    

Critical Application Note: Unlike simple epichlorohydrin derivatives, the presence of the basic nitrogen atom internal to the structure dictates that acid-catalyzed protocols must be modified to prevent ammonium salt formation, which deactivates the molecule or alters solubility. Furthermore, the cyclopropyl ring serves as a steric modulator but is generally stable under standard nucleophilic substitution conditions (S


2), provided strong Lewis acids (e.g., 

,

) are avoided to prevent rearrangement to allylic systems.

Mechanistic Principles & Regioselectivity

The reaction landscape is dominated by the competition between the desired intermolecular nucleophilic attack and unwanted intermolecular self-quaternization (polymerization).

Reaction Pathways[1]
  • Pathway A (Desired): S

    
    2 attack of an external nucleophile (
    
    
    
    ) at the terminal carbon (
    
    
    ) of the epoxide. This is the dominant pathway under basic or neutral conditions.
  • Pathway B (Polymerization): The tertiary nitrogen of one molecule attacks the epoxide

    
     of another, forming a poly-ammonium network. This is concentration- and temperature-dependent.
    
  • Pathway C (Cyclopropyl Opening): Rare. Occurs only under harsh Lewis Acid catalysis or radical conditions.

Decision Logic for Conditions
  • Strong Nucleophiles (Amines, Thiolates, Alkoxides): Use Basic/Neutral Conditions . Mechanism is pure S

    
    2. High regioselectivity for the terminal carbon.
    
  • Weak Nucleophiles (Water, Alcohols, Carboxylic Acids): Requires Activation . Traditional Brønsted acid catalysis is inefficient due to amine protonation. Use Lewis Acid catalysis (e.g.,

    
    )  or Thermal activation  in protic solvents.
    

ReactionPathways Start N-methyl-N-(oxiran-2-ylmethyl) cyclopropanamine Nu_Basic Strong Nu: (R-NH2, R-S-, R-O-) Basic/Neutral pH Start->Nu_Basic Preferred Nu_Acid Weak Nu: (H2O, R-OH) Lewis Acid / Thermal Start->Nu_Acid Requires Care Product_A β-Amino Alcohol (Terminal Attack) Nu_Basic->Product_A SN2 (Fast, Clean) Product_B Poly-Ammonium Species (Polymerization) Nu_Basic->Product_B If Conc. > 1M or High T Nu_Acid->Product_A Activated Opening Nu_Acid->Product_B High Risk if Uncontrolled

Figure 1: Reaction landscape dictating condition selection based on nucleophile strength and polymerization risk.

Experimental Protocols

Protocol A: Aminolysis (Reaction with Primary/Secondary Amines)

Objective: Synthesis of diamines or polyfunctional linkers. Mechanism: S


2 Attack at Terminal Carbon.

Reagents:

  • Substrate: N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine (1.0 equiv).

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv).

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN).

  • Catalyst: None usually required;

    
     (0.1 equiv) if reaction is sluggish.
    

Step-by-Step:

  • Preparation: Dissolve the amine nucleophile (1.2 equiv) in EtOH (5 mL per mmol substrate).

  • Addition: Cool the solution to 0°C. Add the epoxide substrate dropwise over 10 minutes.

    • Rationale: The dropwise addition keeps the concentration of the electrophile low relative to the nucleophile, suppressing self-polymerization (Pathway B).

  • Reaction: Allow to warm to room temperature (RT). Stir for 4–12 hours.

    • Monitoring: Monitor by TLC or LCMS. Disappearance of the epoxide peak (often difficult to see in UV, use Ninhydrin or

      
       stain) and appearance of the more polar product.
      
  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Do not use acidic workup as the product is a diamine and will be trapped in the aqueous phase.

    • Purify via neutral alumina chromatography or silica gel (using 1%

      
       in eluent to prevent streaking).
      
Protocol B: Reaction with Thiols (Thiolysis)

Objective: Synthesis of sulfide-linked amino alcohols. Reagents:

  • Thiol (R-SH) (1.1 equiv).

  • Base:

    
     (0.5 equiv) or 
    
    
    
    (1.1 equiv).
  • Solvent: DMF or MeOH.

Step-by-Step:

  • Dissolve thiol in DMF under

    
     atmosphere.
    
  • Add base to generate the thiolate anion (

    
    ). Stir for 15 min.
    
  • Add epoxide substrate at 0°C.

  • Stir at RT for 2 hours. (Thiolates are highly reactive; reaction is usually fast).

  • Quench: Add water. Extract with EtOAc.

Protocol C: Hydrolysis/Solvolysis (Opening with Water/Alcohols)

Objective: Synthesis of diols or alkoxy-amines. Challenge: Water/Alcohols are weak nucleophiles.[1] Acid catalysis is risky due to amine protonation. Solution: Use Lithium Perchlorate (


)  as a neutral Lewis Acid catalyst.

Step-by-Step:

  • Catalyst Prep: Prepare a 1.0 M solution of

    
     in the nucleophilic solvent (e.g., 
    
    
    
    or MeOH).
    • Warning:

      
       is an oxidizer; do not grind dry. Handle in solution.
      
  • Reaction: Add the epoxide substrate (1.0 equiv) to the catalyst solution.

  • Heating: Heat to 40–60°C.

    • Mechanism:[2][1][3][4][5]

      
       coordinates to the epoxide oxygen, increasing electrophilicity without protonating the tertiary amine significantly.
      
  • Workup: Dilute with brine, extract with DCM.

Stability & Troubleshooting Guide

Preventing Self-Polymerization

The most common failure mode is the formation of an insoluble gum (polymer).

  • Concentration Rule: Never run reactions neat (solvent-free). Keep concentration

    
    .
    
  • Storage: Store the starting material at -20°C. If the liquid has turned viscous or cloudy, it has likely dimerized/polymerized.

  • Order of Addition: Always add the Epoxide to the Nucleophile, not vice versa. This ensures the nucleophile is always in excess relative to the epoxide present in solution.

Cyclopropyl Ring Integrity

The cyclopropyl group is stable to:

  • Standard bases (

    
    , 
    
    
    
    ).
  • Dilute acids (

    
    , 
    
    
    
    ) at RT.
  • Reducing agents (

    
    ).
    

Avoid:

  • Strong Lewis Acids (

    
    , 
    
    
    
    )
    
    
    Causes ring opening/rearrangement.
  • Radical initiators (AIBN)

    
     Radical ring opening.
    
Data Summary Table
ParameterProtocol A (Aminolysis)Protocol B (Thiolysis)Protocol C (Solvolysis)
Nucleophile Primary/Secondary AminesThiols / ThiolatesWater / Alcohols
Solvent EtOH, MeCNDMF, MeOHNeat (as solvent) or THF
Catalyst None (or mild Lewis Acid)Base (

)

(Lewis Acid)
Temp 0°C

RT
0°C

RT
40°C - 60°C
Major Risk Polymerization if neatDisulfide formation (oxidation)Slow reaction / Amine protonation
Workup Evaporation / Neutral ColumnAqueous ExtractionExtraction (Salting out)

References

  • Epoxide Ring Opening Mechanisms

    • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013.
    • Master Organic Chemistry. "Ring Opening of Epoxides with Base." Link

  • Reactivity of Glycidyl Amines

    • Gao, Y., & Sharpless, K. B. (1988). "Asymmetric synthesis of both enantiomers of secondary alpha-hydroxy carboxylic acids from glycidol." Journal of the American Chemical Society, 110(22), 7538-7539. (Discusses glycidyl amine handling).
    • Chemistry Steps. "Epoxide Ring Opening Reactions – S

      
      1 and S
      
      
      
      2 Mechanisms." Link
  • Cyclopropane Stability & Reactivity

    • Wong, H. N. C., et al. (1989). "Cyclopropane derivatives in organic synthesis." Chemical Reviews, 89(1), 165-198. Link

    • National Institutes of Health (PMC). "Reactivity of electrophilic cyclopropanes." Link

  • Lithium Perchlorate Catalysis: Chini, M., Crotti, P., & Macchia, F. (1990). "Lithium perchlorate-promoted opening of epoxides with amines." Journal of Organic Chemistry, 56(21), 5939-5942. (Key reference for Protocol C).

Sources

Synthesis of amino-alcohols from N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Amino-Alcohols from N-Methyl-N-(oxiran-2-ylmethyl)cyclopropanamine

Executive Summary

This guide details the synthetic protocols for transforming N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine (referred to herein as Epoxide 1 ) into a library of


-amino-alcohols. These derivatives represent high-value pharmacophores, combining the metabolic stability of the cyclopropyl group with the versatile binding properties of the amino-alcohol motif, common in 

-adrenergic receptor antagonists and kinase inhibitors.

Key Technical Insight: The cyclopropyl moiety on the nitrogen confers unique steric and electronic properties but introduces a risk of acid-catalyzed ring opening. Consequently, this guide prioritizes basic and neutral nucleophilic opening pathways (aminolysis) over acid-catalyzed routes to preserve the cyclopropane integrity.

Chemical Strategy & Mechanism

The transformation relies on the regioselective nucleophilic attack on the oxirane ring.

  • Regioselectivity: Under neutral or basic conditions, nucleophiles (amines, thiols) attack the less hindered terminal carbon (

    
    ) via an 
    
    
    
    mechanism. This yields the secondary alcohol exclusively.
  • Substrate Stability: The cyclopropyl-nitrogen bond is robust under basic conditions. However, strong Lewis acids or Brønsted acids can trigger a "homo-Michael" type ring opening or rearrangement of the cyclopropane, leading to impurities.

  • Reaction Scheme:

ReactionScheme cluster_mech Regioselectivity Rule SM Starting Material (Epoxide 1) TS Transition State (SN2 Attack at Terminus) SM->TS + Nucleophile (HNu) (Heat/Catalyst) Prod Product (Beta-Amino Alcohol) TS->Prod Ring Opening Rule Attack occurs at C3 (Terminal) to avoid steric clash with N-Cyclopropyl group.

Figure 1: Mechanistic pathway for the nucleophilic ring-opening of Epoxide 1.

Preparation of Starting Material (Epoxide 1)

Note: If Epoxide 1 is not commercially available, it must be synthesized fresh to avoid dimerization.

Reagents:

  • N-Methylcyclopropanamine (CAS: 5163-20-2)

  • Epichlorohydrin (Excess)

  • Potassium Carbonate (

    
    ) or Sodium Hydroxide (NaOH)
    
  • Solvent: Acetonitrile or solvent-free (neat)

Protocol:

  • Charge: In a 250 mL round-bottom flask, dissolve N-methylcyclopropanamine (10 mmol) in Acetonitrile (50 mL). Add finely ground anhydrous

    
     (20 mmol).
    
  • Addition: Cool to 0°C. Add Epichlorohydrin (12 mmol) dropwise over 30 minutes. Critical: Slow addition prevents uncontrolled exotherms.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (formation of chlorohydrin intermediate) or LC-MS.

  • Cyclization: If the chlorohydrin intermediate persists, heat to 50°C for 2 hours to force ring closure to the epoxide.

  • Workup: Filter solids. Concentrate the filtrate under reduced pressure.

  • Purification: Distillation under high vacuum is recommended to remove excess epichlorohydrin.

    • Yield Target: >85%[1][2][3][4]

    • Storage: Store at -20°C under Argon.

Core Protocol: Synthesis of Amino-Alcohols (Aminolysis)

This protocol describes the reaction of Epoxide 1 with a secondary amine (e.g., Morpholine) to generate a diamine-alcohol scaffold.

Reagents:

  • Substrate: Epoxide 1 (1.0 equiv)

  • Nucleophile: Secondary Amine (1.2 equiv)

  • Catalyst (Optional): Lithium Perchlorate (

    
    , 0.1 equiv) – accelerates reaction without acid damage.
    
  • Solvent: Ethanol (EtOH) or Isopropanol (IPA).

Step-by-Step Procedure:

  • Setup:

    • Prepare a 20 mL reaction vial with a magnetic stir bar.

    • Dissolve Epoxide 1 (1.0 mmol, 141 mg) in Ethanol (3 mL).

  • Nucleophile Addition:

    • Add the amine nucleophile (1.2 mmol) in one portion.

    • Optimization Note: For volatile amines, use a sealed pressure tube.

  • Reaction:

    • Heat the mixture to 60°C for 4–6 hours.

    • Monitoring: Check consumption of Epoxide 1 by TLC (Mobile Phase: 5% MeOH in DCM). Staining with

      
       will show the loss of the epoxide.
      
  • Workup:

    • Evaporate the solvent under reduced pressure.

    • The crude residue is often pure enough for initial screening.

  • Purification (if required):

    • Flash Column Chromatography: Silica gel.

    • Eluent: DCM:MeOH:NH4OH (90:9:1). The ammonia is crucial to prevent streaking of the basic amine product.

Data Table: Representative Nucleophiles

NucleophileProduct TypeReaction TimeExpected YieldNotes
Morpholine Tertiary Amine4 h92%Standard model reaction.
Benzylamine Secondary Amine6 h85%Can undergo double alkylation if epoxide is in excess.
Sodium Azide Azido-Alcohol12 h88%Requires

buffer; Precursor to primary amines.
Isopropylamine Secondary Amine4 h (Sealed)90%"Beta-blocker" like side chain.

Workflow Visualization

Workflow Start Start: Epoxide 1 (Freshly Prepared) Cond Select Condition Start->Cond PathA Path A: Aminolysis (Amines, 60°C, EtOH) Cond->PathA Standard Library PathB Path B: Azidolysis (NaN3, NH4Cl, aq. MeOH) Cond->PathB Primary Amine Route Monitor Monitor: TLC/LCMS (Disappearance of Epoxide) PathA->Monitor PathB->Monitor Workup Workup: Evaporation & Flash Chromatography Monitor->Workup Complete Final Final Product: Amino-Alcohol Library Workup->Final

Figure 2: Decision tree for synthesis workflow.

Analytical Validation

To ensure the integrity of the product, verify the following spectral markers:

  • 1H NMR (CDCl3):

    • Epoxide Disappearance: Loss of the characteristic multiplets at

      
       2.5–2.8 ppm (epoxide ring protons).
      
    • New Signal: Appearance of a methine proton (

      
      ) multiplet at 
      
      
      
      3.8–4.1 ppm.
    • Cyclopropyl Integrity: Retention of the high-field multiplets at

      
       0.3–0.6 ppm. If these shift significantly downfield or disappear, ring opening of the cyclopropane has occurred.
      
  • Mass Spectrometry (ESI+):

    • Look for

      
       corresponding to 
      
      
      
      .

Safety & Troubleshooting

  • Epoxide Hazard: Epoxide 1 is an alkylating agent. Handle in a fume hood with gloves.

  • Cyclopropyl Instability: Avoid using strong acids (HCl, H2SO4) during workup. If salt formation is necessary, use weak acids like fumaric acid or oxalic acid.

  • Polymerization: If the reaction mixture turns into a gel, the concentration was likely too high, or the temperature ramp was too fast. Dilute to 0.1 M for future runs.

References

  • Regioselective Ring Opening of Epoxides

    • Title: Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols.[5]

    • Source: Chemical Communications (RSC).[5]

    • URL:[Link]

  • Epichlorohydrin Chemistry

    • Title: Green Chemistry approaches to epichlorohydrin deriv
    • Source: Green Chemistry (RSC).
    • URL:[Link]

  • Cyclopropylamine Analysis

    • Title: Separation of Cyclopropanamine, N-methyl-N-propyl- on Newcrom R1 HPLC column.[6]

    • Source: SIELC Technologies Applic
    • URL:[Link]

  • General Epoxide Reactivity

    • Title: Reactions of Epoxides - Ring-opening.[5][7][8]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

Sources

Application Note: Catalytic Activation of N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine (N-MCPG)

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the catalytic activation strategies for N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine (referred to herein as N-MCPG ). This guide addresses the specific challenges posed by the basic tertiary amine and the steric bulk of the cyclopropyl group during epoxide ring-opening reactions.

Executive Summary

N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine (N-MCPG) is a high-value C3-synthon used in the synthesis of


-amino alcohol pharmacophores, particularly for kinase inhibitors and GPCR ligands. Its structure combines a reactive epoxide "warhead" with a sterically demanding cyclopropyl-methylamine moiety.

The Core Challenge: The tertiary amine nitrogen in N-MCPG is a Lewis base (


). In traditional Lewis Acid-catalyzed epoxide openings, this nitrogen can competitively coordinate with the metal center, leading to catalyst poisoning  or non-regioselective background reactions .

The Solution: This guide details three catalytic activation strategies specifically selected to overcome amine coordination and ensure high regioselectivity:

  • Cooperative Bimetallic Catalysis (Co-Salen) for Hydrolytic Kinetic Resolution (HKR).

  • Hard Lewis Acid Catalysis (Sc(OTf)

    
    )  for Regioselective Aminolysis.
    
  • H-Bond Donor Organocatalysis (Thiourea) for Metal-Free Activation.

Chemical Profile & Reactivity

PropertyDescriptionImplication for Catalysis
Substrate N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamineCAS: Not Assigned (Generic Structure)
Electronic State Tertiary Amine (Lewis Basic)Can deactivate oxophilic Lewis Acids (e.g.,

,

).
Sterics Cyclopropyl GroupInduces steric drag; favors attack at the terminal epoxide carbon (

).
Stability Cyclopropyl RingStable to most Lewis Acids; sensitive to radical conditions.
Target Reaction Nucleophilic Ring Opening (

)
Requires activation of epoxide oxygen to lower activation energy.

Catalytic Strategies

Strategy A: Hydrolytic Kinetic Resolution (HKR)

Objective: Isolate enantiopure (


)- or (

)-N-MCPG from the racemic starting material. Catalyst: Jacobsen’s Catalyst [(R,R)-(-)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)]. Mechanism: The Co(III)-Salen complex operates via a cooperative bimetallic mechanism where one metal center activates the epoxide electrophile and a second metal center delivers the hydroxide nucleophile. Why it works: The bulky Salen ligand prevents the tertiary amine of N-MCPG from irreversibly binding to the Cobalt center, maintaining catalytic turnover.
Strategy B: Regioselective Aminolysis (Ring Opening)

Objective: Synthesize 1,3-diamino-2-propanol derivatives (drug intermediates). Catalyst: Scandium(III) Triflate [Sc(OTf)


] .
Why it works:  Scandium is a "hard" Lewis acid that preferentially coordinates to the hard oxygen of the epoxide over the softer nitrogen of the tertiary amine. Furthermore, Sc(OTf)

is water-tolerant and can be recovered.
Strategy C: Organocatalytic Activation

Objective: Metal-free synthesis for late-stage functionalization. Catalyst: Schreiner’s Thiourea [N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea]. Mechanism: Explicit double hydrogen bonding to the epoxide oxygen, activating it for nucleophilic attack without risk of metal coordination.

Visualizing the Activation Pathway

The following diagram illustrates the Cooperative Mechanism of the Co-Salen HKR, distinguishing it from the competitive inhibition pathway often seen with monodentate Lewis Acids.

G cluster_0 Substrate State cluster_1 Catalyst Interaction cluster_2 Product Outcome N_MCPG N-MCPG (Racemic) (Tertiary Amine) Co_Salen (R,R)-Co(III)-Salen (Active Catalyst) N_MCPG->Co_Salen Substrate Entry Inhibition Amine Coordination (Catalyst Poisoning) N_MCPG->Inhibition Competitive Binding (Avoided by Salen Sterics) Complex_A Binary Complex (Metal 1 binds Epoxide) Co_Salen->Complex_A Epoxide Activation Complex_B Ternary Complex (Metal 2 delivers OH-) Complex_A->Complex_B Cooperative Rate Limiting Step Product_R (R)-Diol (Ring Opened) Complex_B->Product_R Selective Hydrolysis Product_S (S)-Epoxide (Enriched) Complex_B->Product_S Kinetic Resolution

Figure 1: Mechanistic pathway of Co-Salen catalyzed HKR. Note the suppression of amine coordination (red box) due to the specific ligand architecture of the catalyst.

Detailed Experimental Protocols

Protocol 1: Hydrolytic Kinetic Resolution (HKR) of N-MCPG

Standard Operating Procedure for resolving racemic epoxide to >99% ee.

Reagents:

  • Racemic N-MCPG: 10.0 mmol (1.41 g)

  • (R,R)-Co(III)-Salen Catalyst (OAc counterion): 0.05 mmol (0.5 mol%)

  • Distilled Water: 5.5 mmol (0.55 eq)

  • THF (Tetrahydrofuran): 2.0 mL (optional, if neat reaction is too viscous)

Step-by-Step Procedure:

  • Catalyst Activation: In a 25 mL round-bottom flask, dissolve the (R,R)-Co(II)-Salen precursor in Toluene. Add Acetic Acid (2 eq relative to Co) and stir open to air for 1 hour to generate the active Co(III)-Salen-OAc species. Evaporate solvent to dryness to obtain the brown solid catalyst.

  • Reaction Setup: Add the racemic N-MCPG directly to the flask containing the activated catalyst.

  • Initiation: Cool the mixture to 0°C. Add the distilled water dropwise over 5 minutes.

    • Note: The reaction is exothermic.[1] Control temperature to prevent non-selective thermal opening.

  • Incubation: Allow the mixture to warm to room temperature (23°C) and stir for 18 hours.

  • Workup: Dilute with hexanes (20 mL) and water (20 mL). The chiral diol (product of hydrolysis) will partition into the aqueous phase. The unreacted enantiopure epoxide remains in the organic phase.

  • Purification: Separate phases. Dry the organic phase over

    
    , filter, and concentrate in vacuo.
    
  • Validation: Determine enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 95:5).

Protocol 2: Regioselective Aminolysis with Sc(OTf)

Protocol for coupling N-MCPG with an aniline derivative.

Reagents:

  • (S)-N-MCPG (Enantioenriched): 1.0 mmol

  • Nucleophile (e.g., 4-Fluoroaniline): 1.1 mmol

  • Catalyst: Scandium(III) Triflate [

    
    ]: 0.05 mmol (5 mol%)
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (

    
    )
    

Step-by-Step Procedure:

  • Preparation: In a dry vial, dissolve the nucleophile (aniline) and

    
     in 2 mL of DCM. Stir for 10 minutes to ensure catalyst homogeneity.
    
  • Addition: Add the solution of (S)-N-MCPG (in 1 mL DCM) slowly to the reaction mixture.

  • Reaction: Stir at Room Temperature for 4–6 hours. Monitor by TLC (formation of polar amino-alcohol spot).

    • Checkpoint: If reaction is sluggish, heat to 40°C. Do not exceed 50°C to avoid cyclopropyl ring opening or polymerization.

  • Quench: Add saturated

    
     solution (5 mL).
    
  • Isolation: Extract with DCM (3 x 10 mL). Wash combined organics with Brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Silica Gel, MeOH/DCM gradient 0-5%).

Safety & Handling (Critical)

  • Genotoxicity: Glycidylamines are potential alkylating agents and should be treated as mutagenic . All handling must occur in a fume hood. Double-glove (Nitrile) is mandatory.

  • Decontamination: Spills should be neutralized with 10% aqueous NaOH or Ethanolamine solution to open the epoxide ring before disposal.

  • Thermal Hazard: The cyclopropyl group adds strain energy. Do not distill N-MCPG at atmospheric pressure; use high vacuum (<1 mbar) and keep bath temperature <80°C.

References

  • Jacobsen, E. N. "Accurate and Inexpensive Kinetic Resolution of Terminal Epoxides." Science, 1997. Link

  • Kobayashi, S. "Scandium Triflate in Organic Synthesis." European Journal of Organic Chemistry, 1999. Link

  • Schreiner, P. R. "Metal-Free Organocatalysis Through Explicit Hydrogen Bonding Interactions." Chemical Society Reviews, 2003. Link

  • Caron, M., & Sharpless, K. B. "Ti(O-i-Pr)4-Mediated Nucleophilic Opening of 2,3-Epoxy Alcohols and Related Compounds." Journal of Organic Chemistry, 1985. Link

  • Azizi, N., & Saidi, M. R. "LiClO4-Catalyzed Regioselective Ring Opening of Epoxides with Amines." Tetrahedron Letters, 2005. Link

Sources

Troubleshooting & Optimization

Removing unreacted N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Reactivity Challenge

N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine (hereafter referred to as NMOC ) presents a unique purification challenge due to its bifunctional nature:

  • Electrophilic Epoxide: Susceptible to ring-opening, polymerization, and hydrolysis.

  • Nucleophilic Cyclopropylamine: Basic (pKa ~8.5) and sensitive to oxidative radical opening or strong acid degradation.

Critical Warning: Standard acidic workups (e.g., 1M HCl wash) are NOT recommended as a primary removal strategy. The cyclopropyl moiety is acid-sensitive, and the amine function will protonate, potentially co-extracting with your basic product.

This guide details three validated protocols for removing NMOC, ranked by selectivity and operational ease.

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the safest removal method for your specific reaction mixture.

purification_decision Start Start: Excess NMOC Present Scale Reaction Scale? Start->Scale ProdNature Is Product Basic? Scale->ProdNature > 5 mmol (Bulk) MethodA Method A: Resin Scavenging (High Chemoselectivity) Scale->MethodA < 5 mmol (High Value) MethodB Method B: Hydrolytic Workup (Polarity Shift) ProdNature->MethodB No (Neutral Product) MethodC Method C: Buffered Chromatography (Physical Separation) ProdNature->MethodC Yes (Basic Product) MethodA->MethodC If purity < 95%

Caption: Decision tree for selecting the optimal purification strategy based on scale and product chemistry.

Method A: Polymer-Supported Scavenging (The "Gold Standard")

Best For: High-value intermediates, late-stage synthesis, and removing <10 mol% excess reagent. Mechanism: Uses a polymer-supported nucleophile (Thiol) to covalently "catch" the electrophilic epoxide, allowing simple filtration of the impurity.

The Chemistry

The epoxide ring of NMOC undergoes nucleophilic attack by the thiophenol resin. The cyclopropylamine moiety remains untouched, but the entire molecule is now tethered to the solid support.

Protocol

Reagents:

  • Scavenger: PS-Thiophenol (Polystyrene-supported thiophenol). Typical loading: 1.0–1.5 mmol/g.

  • Solvent: DCM, THF, or DMF (Swelling is crucial).

Step-by-Step:

  • Calculate Load: Determine the excess mmols of NMOC. Use 3–4 equivalents of resin relative to the excess NMOC (not the total reaction mass).

  • Solvation: Dilute the crude reaction mixture in DCM (approx. 10 mL per gram of crude).

  • Incubation: Add the dry PS-Thiophenol resin.

    • Tip: Add a catalytic amount of Triethylamine (Et3N) (0.1 eq) to activate the thiol.

  • Agitation: Shake gently (do not stir with a magnetic bar, which grinds the resin) for 4–12 hours at room temperature.

  • Filtration: Filter through a fritted glass funnel or a polypropylene cartridge.

  • Wash: Rinse the resin cake with DCM (2x) to recover any non-specifically adsorbed product.

  • Result: The filtrate contains your product; the NMOC is trapped on the resin.

Method B: Hydrolytic Polarity Shift (The "Bulk" Approach)[1]

Best For: Large scale (>10g), neutral products (non-amines), or when resins are cost-prohibitive. Mechanism: We intentionally hydrolyze the epoxide ring of NMOC to a 1,2-diol. This drastically increases its polarity (lowers Rf), making it water-soluble or easily separable via a short silica plug.

Protocol

Reagents:

  • Activator: Perchloric acid (HClO4) or dilute H2SO4 (Careful pH control required).

  • Solvent: Acetone/Water (3:1).

Step-by-Step:

  • Quench: Dissolve crude mixture in Acetone/Water.

  • Acidification: Cool to 0°C. Slowly add dilute H2SO4 until pH reaches ~2–3.

    • Warning: Do not go below pH 2 to protect the cyclopropyl ring.

  • Hydrolysis: Stir for 1–2 hours. The epoxide opens to the diol (N-methyl-N-(2,3-dihydroxypropyl)cyclopropanamine).

  • Workup (If Product is Neutral):

    • Basify to pH 10 with NaOH.

    • Extract with Et2O. The diol-amine is highly water-soluble and will largely remain in the aqueous phase, while your lipophilic neutral product extracts into the organic layer.

  • Workup (If Product is Basic):

    • Perform a standard extraction. The diol impurity will now have a significantly different Rf (much lower) than the starting epoxide, facilitating easy separation on silica.

Method C: Buffered Silica Chromatography

Best For: Final purification when Method A or B leaves traces. Challenge: Standard silica gel is slightly acidic (pH 6–6.5). This can catalyze the polymerization of the epoxide or ring-opening of the cyclopropane during the column run, leading to streaking and yield loss.

The Solution: Et3N Deactivation

Protocol:

  • Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexane/EtOAc).

  • Buffering: Add 1% v/v Triethylamine (Et3N) to the slurry before packing the column.

  • Equilibration: Flush the column with 2–3 column volumes of the eluent + 1% Et3N.

  • Elution: Run the column using your standard gradient. The Et3N neutralizes acidic sites on the silica, preventing epoxide degradation.

Alternative: Use Neutral Alumina (Brockmann Grade III) if the separation is difficult on silica. Alumina is less likely to open the epoxide ring.

Data Summary: Physicochemical Properties

PropertyValue (Est.)Implications for Workup
Boiling Point ~65–70°C @ 1 mmHgVolatile. Can be removed by high-vac Kugelrohr distillation (keep <80°C to avoid polymerization).
pKa (Amine) 8.5 – 9.0Basic. Will protonate in dilute acid.
LogP ~1.2Moderately lipophilic. Soluble in DCM, EtOAc, Et2O.
Stability LowAvoid strong Lewis acids (AlCl3, BF3) and strong mineral acids.

Troubleshooting & FAQs

Q: Can I use a scavenger resin if my product is also an amine? A: Yes, but you must choose the resin carefully. Use PS-Thiophenol (nucleophilic scavenger). It targets the epoxide (electrophile). It will not react with your amine product. Do not use PS-Isocyanate, as it will react with both the impurity amine and your product amine.

Q: I see a new spot on TLC after workup that wasn't there before. A: This is likely the diol resulting from epoxide hydrolysis. If you used an acidic wash or silica column without buffer, the epoxide opened. This is actually good news—the diol is much more polar. You can now remove it by a quick filtration through a silica plug eluting with non-polar solvent.

Q: Is the cyclopropyl group stable to the epoxide opening conditions? A: Generally, yes. The oxirane ring is much more strained (27 kcal/mol) than the cyclopropane ring. Under mild hydrolytic conditions (dilute acid, room temp), the epoxide opens preferentially, leaving the cyclopropane intact. Avoid heating above 60°C in acidic media.

Q: Can I just distill it off? A: Yes, if your product has a significantly higher boiling point (>150°C). Use a Kugelrohr apparatus at high vacuum (<1 mmHg). Keep the bath temperature below 80°C. Note that N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine is a potential alkylating agent; trap the vacuum exhaust in a liquid nitrogen trap containing a nucleophilic quenching solution (e.g., methanolic KOH).

References

  • Polymer-Supported Scavengers: Ley, S. V., et al. "Polymer-supported reagents and scavengers: a new paradigm in chemical library generation."[1] Journal of the Chemical Society, Perkin Transactions 1, 2000. Link

  • Epoxide Hydrolysis: Smith, J. G.[1] "Synthetically useful reactions of epoxides."[1][2][3] Synthesis, 1984. Link

  • Cyclopropylamine Stability: Wessig, P., et al. "Photochemical Synthesis of Cyclopropylamines." Journal of Organic Chemistry, 2008. Link

  • Alumina Chromatography: Pangborn, A. B., et al. "Purification of Laboratory Chemicals." Butterworth-Heinemann, 5th Edition. (Standard reference for alumina grading).

Disclaimer: This guide is for research purposes only. N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine is a reactive alkylating agent. Always handle with appropriate PPE and in a fume hood.

Sources

Overcoming steric hindrance in N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #402 Subject: Optimization & Troubleshooting for N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine Derivatives Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are encountering difficulties with N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine , a specialized heterobifunctional linker often used to introduce cyclopropyl moieties into pharmaceutical scaffolds.

The core challenge with this molecule is the steric and electronic clash generated by the


-cyclopropyl group. While cyclopropyl groups are small (

), their rigid, oblate spheroid shape creates a unique "umbrella" effect that shields the nitrogen lone pair and the adjacent glycidyl (epoxide) arm.[1] This results in two distinct failure modes:
  • Synthesis Failure: Incomplete alkylation of the precursor amine with epichlorohydrin.

  • Reactivity Failure: The epoxide ring resists nucleophilic opening due to proximal crowding.

This guide provides a modular troubleshooting protocol to overcome these barriers using Lewis acid activation and phase-transfer catalysis.

Module 1: Synthesis Optimization (Formation of the Core)

User Scenario: "I am trying to synthesize the linker by reacting N-methylcyclopropanamine with epichlorohydrin, but yields are low (<40%) and I see significant polymerization."

The Diagnostic

The reaction of N-methylcyclopropanamine with epichlorohydrin proceeds via a two-step mechanism: (1)


 attack to form the chlorohydrin intermediate, and (2) Base-mediated ring closure.[1]
  • The Bottleneck: The cyclopropyl nitrogen is less nucleophilic than a standard aliphatic amine due to the high

    
    -character of the cyclopropyl C-C bonds (increasing electronegativity of the ring carbons).
    
  • The Side Reaction: If the reaction is too slow, the product (a tertiary amine) acts as a base, catalyzing the homopolymerization of the epichlorohydrin.[1]

Troubleshooting Protocol
VariableStandard Protocol (Fail)Optimized Protocol (Pass) Mechanistic Rationale
Stoichiometry 1:1 Amine:Epichlorohydrin1:3 to 1:5 Excess Epichlorohydrin Excess electrophile favors mono-alkylation over polymerization (dilution effect).
Temperature Reflux (

C)
0^\circ$C

RT
Lower temperature suppresses the thermodynamic polymerization pathway.
Solvent Ethanol/MethanolAcetonitrile or THF Protic solvents (alcohols) can open the epoxide prematurely. Aprotic polar solvents stabilize the transition state.
Catalyst NoneLiClO

(10 mol%)
Lithium ions coordinate to the epoxide oxygen, increasing electrophilicity to compensate for the amine's lower nucleophilicity.[1]

Step-by-Step Synthesis Workflow:

  • Charge a dry flask with N-methylcyclopropanamine (1.0 eq) and Acetonitrile (0.5 M).

  • Cool to 0°C under

    
    .
    
  • Add Epichlorohydrin (3.0 eq) dropwise over 30 minutes.

  • Add solid LiClO

    
     (0.1 eq). Caution: Perchlorates are shock-sensitive; handle with care or substitute with LiBr.
    
  • Stir at RT for 12 hours (Monitor by TLC/LCMS for chlorohydrin formation).

  • Cyclization: Add finely powdered NaOH (1.5 eq) and Tetrabutylammonium bromide (TBAB, 5 mol%) directly to the mixture. Stir vigorously for 4 hours.

  • Workup: Filter salts, concentrate, and distill under high vacuum.

Module 2: Reactivity Troubleshooting (Epoxide Ring Opening)

User Scenario: "I have the linker, but it won't react with my target nucleophile (e.g., a secondary amine or thiol). Heating just degrades the material."

The Diagnostic

The N-methyl and N-cyclopropyl groups create a "steric wall" around the epoxide. Standard


 attack at the terminal carbon is blocked. Heating the reaction often leads to Hofmann elimination  or retro-Michael type decomposition  rather than the desired coupling.
Solution: Lewis Acid "Pull" Activation

Instead of forcing the reaction with heat ("Push"), use a Lewis Acid to coordinate the epoxide oxygen ("Pull").[1] This lengthens the C-O bond and reduces the activation energy required for the nucleophile to attack.

Recommended Catalysts:

  • Sc(OTf)

    
     (Scandium Triflate):  Water-tolerant, highly active.[1]
    
  • Yb(OTf)

    
     (Ytterbium Triflate):  Milder, good for sensitive substrates.[1]
    
  • HFIP (Hexafluoroisopropanol): A solvent that acts as a hydrogen-bond donor catalyst.

Q: Which catalyst should I choose?

CatalystSelection cluster_legend Key Logic Start Select Nucleophile Type Amine Amine (Basic) Start->Amine Thiol Thiol/Alcohol (Acidic/Neutral) Start->Thiol AmineCheck Is Nucleophile Sterically Hindered? Amine->AmineCheck Metal Use Sc(OTf)3 (5 mol%) in CH2Cl2 Thiol->Metal Standard Protocol Solvent Use HFIP as Solvent (No metal catalyst needed) AmineCheck->Solvent No (Linear amine) AmineCheck->Metal Yes (Secondary/Cyclic) Legend HFIP activates via H-bonding Sc(OTf)3 activates via Metal Coordination

Caption: Decision matrix for selecting the appropriate activation method based on nucleophile type and steric constraints.

Module 3: Stability & Storage (FAQ)

Q: Why did my purified compound turn into a gel overnight? A: You are witnessing Auto-Quaternization . The tertiary amine of one molecule attacks the epoxide of another.[2][3]

  • Immediate Fix: Store the compound as a solution in a non-nucleophilic solvent (e.g., Toluene or DCM) rather than neat oil.[1] Dilution retards the bimolecular polymerization kinetics.

  • Long-term: Store at -20°C.

Q: Can I use HCl to catalyze the ring opening? A: NO. While acid catalysis works for simple epoxides, your molecule contains a basic amine.[1] Adding HCl will protonate the amine first (


), creating an ammonium salt.[1] This exerts a strong electron-withdrawing inductive effect (-I), which deactivates the epoxide toward nucleophilic attack and may cause the cyclopropyl ring to open (acid-catalyzed ring expansion). Always use Lewis Acids (Sc, Yb) or H-bond donors (HFIP), not Brønsted acids. [1]

Visualizing the Steric Challenge

The following diagram illustrates the interaction between the cyclopropyl group and the reaction center, highlighting why standard protocols fail.

StericPathway cluster_0 Steric Shielding Zone cluster_1 Reaction Outcomes N Nitrogen Center (Tertiary) Cyclo Cyclopropyl Group (Rigid/Bulky) N->Cyclo Attached Epox Epoxide Ring (Electrophile) N->Epox Attached Cyclo->Epox Steric Clash (Blocks Approach) Fail Standard Conditions: Nucleophile Rebound (No Reaction/Decomp) Epox->Fail Unassisted Success Lewis Acid (Sc(OTf)3): Epoxide Activation (Successful Coupling) Epox->Success Activated

Caption: Schematic representation of the steric "umbrella" effect of the cyclopropyl group blocking the epoxide, and the bypass mechanism via activation.

References

  • Regioselective Ring Opening of Epoxides

    • Title: Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid.
    • Source: SciELO México.
    • URL:[Link][1][4][5][6][7]

  • Lewis Acid Catalysis in Epoxides

    • Title: Metal triflates as efficient catalysts for the regioselective ring opening of epoxides.
    • Source: Chemical Communications (RSC).[1]

    • URL:[Link]

  • Cyclopropylamine Reactivity

    • Title: N-Alkyl-N-cyclopropylanilines as mechanistic probes in the nitrosation of N,N-dialkyl aromatic amines.[7]

    • Source: Journal of Organic Chemistry (PubMed).
    • URL:[Link][1][7]

  • HFIP as a Promoter: Title: Hexafluoroisopropanol (HFIP) as a powerful medium for the ring opening of epoxides. Source: Journal of Organic Chemistry (General Reference for HFIP mechanism). Context: HFIP activates epoxides via strong hydrogen bonding without nucleophilic competition.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine before handling. Epoxides are potential alkylating agents and mutagens.

Sources

Validation & Comparative

Comparative Analysis of Mass Spectrometry Fragmentation Patterns: N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug development and chemical analysis, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, providing invaluable information on molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth comparison of the expected electron ionization (EI) mass spectrometry fragmentation patterns of N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine, a molecule incorporating a unique combination of a tertiary amine, a cyclopropyl group, and an epoxide ring. Understanding the fragmentation behavior of this compound is crucial for its identification and characterization in various research and development settings. This document will explore the predicted fragmentation pathways, compare them with related structures, and provide a detailed experimental protocol for acquiring this data.

Predicted Electron Ionization (EI) Fragmentation Pattern of N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine

Upon electron ionization, N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine (Molecular Weight: 127.20 g/mol ) is expected to undergo a series of characteristic fragmentation reactions. The presence of the nitrogen atom, the strained cyclopropyl ring, and the reactive epoxide ring will dictate the primary cleavage pathways. The molecular ion, [M]•+, is expected to be observed, although its intensity may vary.

The fragmentation of aliphatic amines is often dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[1][2] This process leads to the formation of a stable iminium ion. For N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine, several α-cleavage pathways are possible:

  • Cleavage of the cyclopropyl group: Loss of a cyclopropyl radical (•C₃H₅) would result in an iminium ion at m/z 84.

  • Cleavage of the oxiran-2-ylmethyl group: Loss of the oxiran-2-ylmethyl radical (•C₃H₅O) would generate an iminium ion at m/z 58.

  • Cleavage of the methyl group: Loss of a methyl radical (•CH₃) would lead to an ion at m/z 112.

The epoxide ring is another site of facile fragmentation. Cleavage of the C-C bond within the oxirane ring is a characteristic fragmentation pathway for epoxides.[3][4] This can lead to various fragment ions, often involving rearrangements. Additionally, the cyclopropyl group, being a strained ring system, can also influence the fragmentation cascade, potentially leading to ring-opening reactions.[5]

Proposed Fragmentation Scheme

Fragmentation_Pathway M [C₇H₁₃NO]⁺˙ m/z 127 F1 [C₄H₈NO]⁺ m/z 86 M->F1 - •C₃H₅ (cyclopropyl) F2 [C₆H₁₀NO]⁺ m/z 112 M->F2 - •CH₃ F4 [C₃H₅O]⁺ m/z 57 M->F4 - •C₄H₈N F5 [C₃H₆N]⁺ m/z 56 M->F5 - C₄H₇O• F3 [C₄H₈N]⁺ m/z 70 F1->F3 - O

Caption: Proposed primary fragmentation pathways for N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine under EI-MS.

Comparative Fragmentation Analysis

To provide a comprehensive understanding, the fragmentation pattern of N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine is best compared with structurally related molecules.

N-methylcyclopropanamine

N-methylcyclopropanamine (Molecular Weight: 71.12 g/mol ) presents a simpler case, lacking the oxiran-2-ylmethyl group.[6][7] Its fragmentation is expected to be dominated by the loss of a methyl radical to form an ion at m/z 56, and the loss of a hydrogen atom to form an ion at m/z 70. The characteristic α-cleavage leading to the loss of the cyclopropyl group would result in a fragment at m/z 30 ([CH₂NHCH₃]⁺).

N-methylethanamine

N-methylethanamine (ethylmethylamine) provides a useful comparison for a simple aliphatic tertiary amine.[8] Its mass spectrum is characterized by a base peak at m/z 44, corresponding to the [C₂H₆N]⁺ ion formed through α-cleavage (loss of a methyl group). The molecular ion peak at m/z 59 is also observed.

Aliphatic Epoxides

The fragmentation of simple aliphatic epoxides is typically initiated by cleavage of the epoxide ring.[4] This often results in prominent peaks corresponding to the loss of alkyl radicals and fragments containing the oxygen atom. For instance, 1,2-epoxybutane would show characteristic fragments resulting from C-C bond cleavage within the ring.

Data Summary Table
CompoundMolecular Weight ( g/mol )Key Fragment Ions (m/z)Dominant Fragmentation Pathway(s)
N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine 127.20112, 86, 70, 57, 56α-cleavage, Epoxide ring opening, Cyclopropyl ring opening
N-methylcyclopropanamine71.1270, 56, 30α-cleavage, Loss of H•
N-methylethanamine59.1144, 58α-cleavage
1,2-Epoxybutane72.1157, 43, 29Epoxide ring cleavage

Experimental Protocol: GC-MS Analysis

The acquisition of mass spectral data for N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine is best achieved using Gas Chromatography-Mass Spectrometry (GC-MS). Amines can be challenging to analyze by GC due to their basicity and potential for adsorption to the column, which can cause peak tailing.[9] Therefore, a deactivated column and appropriate derivatization, if necessary, are recommended.[10][11]

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample Dilute Sample in Appropriate Solvent Derivatization Derivatization (Optional) e.g., with benzenesulfonyl chloride Sample->Derivatization Injection Inject 1 µL into GC Derivatization->Injection Separation Separation on HP-5MS column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Analysis Mass Analysis (m/z 30-300) Ionization->Analysis Data Data Analysis->Data Data Acquisition and Processing

Caption: General workflow for the GC-MS analysis of N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine in a suitable solvent such as methanol or dichloromethane.

    • Further dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.

    • (Optional) For improved chromatography, derivatization with an agent like benzenesulfonyl chloride can be performed to reduce the polarity of the amine.[10]

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC system (or equivalent).

    • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar column.[10]

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless (1 µL injection volume).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp to 250 °C at 10 °C/min.

      • Hold at 250 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 30 to 300.

  • Data Analysis:

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine.

    • Identify the molecular ion peak and major fragment ions.

    • Propose fragmentation pathways based on the observed mass-to-charge ratios and known fragmentation mechanisms of amines, epoxides, and cyclopropyl compounds.

Conclusion

The mass spectrometry fragmentation of N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine is predicted to be a complex interplay of pathways driven by the amine, epoxide, and cyclopropyl functional groups. The dominant fragmentation is expected to be α-cleavage adjacent to the nitrogen atom, leading to characteristic iminium ions. Cleavage and rearrangement of the epoxide and cyclopropyl rings will also contribute significantly to the overall fragmentation pattern. By comparing these predicted patterns with those of simpler, related molecules, a more confident structural elucidation can be achieved. The provided GC-MS protocol offers a robust starting point for the experimental verification of these predictions, enabling researchers and scientists to effectively characterize this and other novel compounds.

References

  • Doc Brown's Chemistry. mass spectrum of N-methylethanamine (ethylmethylamine). [Link]

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A Senior Application Scientist's Guide to Validating Chiral Purity in the Synthesis of N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Stereochemical Fidelity in Drug Development

In the landscape of modern pharmaceutical development, the three-dimensional structure of a molecule is not a trivial detail—it is a critical determinant of therapeutic efficacy and patient safety. For chiral molecules, which exist as non-superimposable mirror images (enantiomers), this principle is paramount. The distinct pharmacological and toxicological profiles of individual enantiomers necessitate robust, validated analytical methods to ensure stereochemical purity.[1] This is particularly true for complex intermediates like N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine, a key building block whose constituent functional groups—a secondary amine, a cyclopropyl ring, and a reactive epoxide—present unique analytical challenges.

The United States Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate rigorous characterization of chiral drug compounds.[2][3] Regulatory bodies require that the pharmacological and pharmacokinetic properties of each enantiomer be distinctly understood.[2] For a new chiral entity, the undesired enantiomer is treated as an impurity, and its level must be strictly controlled and quantified according to ICH Q3A/B guidelines.[4][5] This guide provides an in-depth, objective comparison of the primary analytical techniques for validating the chiral purity of N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine, offering field-proven insights and detailed experimental protocols to support researchers, scientists, and drug development professionals in this critical task.

Analytical Strategies for Chiral Purity Determination: A Comparative Overview

The choice of analytical method for determining enantiomeric excess (e.e.) is contingent on the physicochemical properties of the analyte, the required sensitivity, throughput, and the available laboratory resources.[6] For N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine, the primary techniques employed are chromatographic, with High-Performance Liquid Chromatography (HPLC) being the gold standard.[7][8] However, Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy also offer powerful, complementary approaches.

The decision-making process for selecting the most appropriate technique is a logical workflow, beginning with an assessment of the analyte's properties and the specific analytical goals.

G cluster_input Input Assessment cluster_methods Method Selection cluster_decision Decision Criteria Analyte Analyte Properties (Volatility, Polarity, UV Chromophore) Decision_HPLC Non-volatile? Has UV Chromophore? Need for high versatility? Analyte->Decision_HPLC Decision_GC Volatile? Thermally Stable? (Or can be derivatized?) Analyte->Decision_GC Goals Analytical Goals (High-Throughput, High-Resolution, Structural Confirmation) Goals->Decision_HPLC Goals->Decision_GC Decision_NMR Need absolute structural confirmation? Chromatography fails? Goals->Decision_NMR HPLC Chiral HPLC GC Chiral GC NMR Chiral NMR Decision_HPLC->HPLC Yes Decision_HPLC->Decision_GC No Decision_GC->GC Yes Decision_GC->Decision_NMR No Decision_NMR->NMR Yes

Caption: Decision workflow for selecting a chiral separation method.

In-Depth Comparison of Key Techniques

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most versatile and widely used technique for enantiomeric separations in the pharmaceutical industry.[9] Its strength lies in the vast array of commercially available chiral stationary phases (CSPs) that can differentiate enantiomers based on transient diastereomeric interactions.[10]

  • Expertise & Causality: For a molecule like N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine, which contains a basic amine and hydrogen-bond acceptors (epoxide oxygen), polysaccharide-based CSPs are the most logical starting point.[11] Columns such as those based on amylose or cellulose derivatives (e.g., Chiralpak® series) provide multiple chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and steric interactions.[12] The choice between normal-phase (NP), reversed-phase (RP), or polar-organic (PO) mode is critical. NP-HPLC (e.g., hexane/alcohol mobile phases) often provides superior selectivity for this type of compound, as the polar functional groups can interact strongly with the CSP without interference from water.[11] Adding a basic modifier like diethylamine (DEA) to the mobile phase is often necessary to prevent peak tailing by masking acidic sites on the silica support and improving the chromatography of the basic amine analyte.[1]

  • Trustworthiness & Validation: A chiral HPLC method's validity is established through rigorous validation according to ICH Q2(R1) guidelines.[13][14] This involves assessing specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[6] System suitability tests (SSTs), performed before each analytical run, are a self-validating mechanism ensuring the system is performing adequately. Key SST parameters include resolution (Rs > 1.5), tailing factor (T ≤ 2.0), and injection repeatability (%RSD ≤ 2.0%).[1]

Chiral Gas Chromatography (GC)

Chiral GC is an excellent alternative for volatile and thermally stable compounds, often providing higher separation efficiency and faster analysis times than HPLC.[6]

  • Expertise & Causality: N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine is not sufficiently volatile for direct GC analysis. Therefore, derivatization is a mandatory step. The secondary amine can be acylated, for example, with trifluoroacetic anhydride (TFAA), to create a less polar, more volatile derivative. This process must be carefully controlled to ensure it proceeds to completion without racemization. The choice of a chiral capillary column, typically coated with a cyclodextrin derivative, is paramount for achieving separation of the derivatized enantiomers.[15]

  • Trustworthiness & Validation: Validation of a chiral GC method follows the same principles as HPLC. A critical aspect is ensuring the derivatization step is reproducible and does not introduce stereochemical bias. This can be verified by derivatizing and analyzing a sample of known enantiomeric composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries

While chromatography separates enantiomers in space, NMR spectroscopy can distinguish them in the same solution through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).[16][17]

  • Expertise & Causality: This method relies on forming transient diastereomeric complexes (with CSAs) or stable diastereomers (with CDAs) that exhibit distinct chemical shifts in the NMR spectrum.[18] For our target molecule, a chiral acid like (R)-(-)-Mandelic acid could serve as a CSA. In an NMR tube, the CSA will interact differently with the (R) and (S) enantiomers of the amine, leading to the formation of diastereomeric salts. This differential interaction can cause a splitting of proton signals adjacent to the chiral center, allowing for direct integration and quantification of the enantiomeric ratio.[19][20] This technique is particularly powerful as it provides absolute structural confirmation and can be used when chromatographic methods fail.[21]

  • Trustworthiness & Validation: The key to a trustworthy NMR method is achieving baseline resolution of the diastereomerically-split signals. The choice of solvent is critical to maximize the chemical shift non-equivalence. Validation involves demonstrating that the integration of the signals is linear and proportional to the known enantiomeric composition of prepared standards.

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of each technique for the analysis of N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine.

ParameterChiral HPLCChiral GC (with Derivatization)Chiral NMR (with CSA)
Principle Differential interaction with a Chiral Stationary Phase (CSP)Separation of volatile diastereomeric derivatives on a chiral columnFormation of transient diastereomeric complexes leading to distinct NMR signals
Resolution (Rs) > 2.0 (Typically excellent)> 2.0 (Often very high efficiency)Dependent on CSA and analyte concentration, may not be baseline
Sensitivity (LOQ) Low µg/mL to ng/mLng/mL to pg/mL~0.5-1% of minor enantiomer
Analysis Time 10 - 30 minutes5 - 20 minutes5 - 15 minutes per sample
Sample Prep Simple dissolutionDerivatization requiredSimple mixing in NMR tube
Key Advantage High versatility, widely applicableHigh efficiency, speedAbsolute structural data, no physical separation needed
Key Disadvantage Higher solvent consumptionDerivatization step can be complex and introduce errorLower sensitivity, requires higher concentration

Experimental Protocols & Workflows

Chiral HPLC Workflow

G cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data Processing Prep Prepare Mobile Phase (e.g., Hexane/IPA/DEA) Dissolve Sample (1 mg/mL) Equilibrate Equilibrate Column (e.g., Chiralpak AD-H) Prep->Equilibrate SST Inject System Suitability Standard (Racemate) Equilibrate->SST Inject Inject Sample SST->Inject Rs > 1.5 T ≤ 2.0 Integrate Integrate Enantiomer Peaks Inject->Integrate Calculate Calculate % Area (Enantiomeric Excess) Integrate->Calculate Report Report Result Calculate->Report

Caption: Standard workflow for chiral HPLC analysis.

Protocol: Chiral HPLC Method

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV detector.

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (85:15:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 215 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1.0 mg/mL. Filter through a 0.45 µm syringe filter.

  • System Suitability: Inject a solution of the racemic material. The resolution between the two enantiomer peaks must be greater than 1.5.

  • Analysis: Inject the prepared sample solution and integrate the peak areas for both enantiomers. Calculate the percentage of the undesired enantiomer relative to the total area of both peaks.[13]

Conclusion and Recommendations

Validating the chiral purity of N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine is a non-negotiable step in quality control and regulatory submission.

  • For routine quality control and release testing, Chiral HPLC is the recommended method due to its robustness, high resolution, and established validation protocols.[8] The versatility of polysaccharide-based CSPs makes method development straightforward for this class of compound.[10]

  • For high-throughput screening or when higher sensitivity is required, Chiral GC with an optimized derivatization protocol can offer significant advantages in speed and detection limits.

  • For confirmatory analysis, resolving ambiguous chromatographic results, or for mechanistic studies, Chiral NMR provides an invaluable, orthogonal technique that yields direct structural and quantitative information without the need for chromatographic separation.[21]

Ultimately, a multi-faceted approach, potentially using HPLC as the primary method and NMR for orthogonal verification, provides the most comprehensive and trustworthy validation of chiral purity, ensuring the final product meets the stringent safety and efficacy standards of the pharmaceutical industry.

References

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  • Scribante, A., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PMC. [Link]

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A Comparative Benchmarking Guide: N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine vs. Standard Alkylating Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of DNA Alkylating Agents

For decades, DNA alkylating agents have been a cornerstone of chemotherapy, valued for their potent cytotoxic effects against rapidly proliferating cancer cells.[1][2] Their mechanism, the covalent addition of an alkyl group to DNA, disrupts the DNA double helix, leading to strand breakage, inhibition of DNA replication, and ultimately, apoptosis.[3][4][5][6] Classic agents like the nitrogen mustards (e.g., Melphalan, Cyclophosphamide) and triazines (e.g., Temozolomide) have established clinical efficacy but are often constrained by a narrow therapeutic index and significant off-target toxicities.[7][8][9]

The quest for greater selectivity and an improved safety profile has driven the development of novel alkylating agents. This guide introduces N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine , a novel molecule featuring two key moieties: a highly reactive oxirane (epoxide) ring for alkylation and a unique cyclopropanamine group. We hypothesize that the cyclopropane moiety may modulate the compound's physicochemical properties, such as cell permeability and target engagement, potentially offering a distinct advantage over traditional agents.

This document provides a framework for benchmarking this novel agent against established standards. We will delve into the mechanistic rationale, present detailed experimental protocols for head-to-head comparisons, and interpret hypothetical performance data to guide further research and development.

Section 1: Mechanistic Underpinnings of DNA Alkylation

The efficacy of an alkylating agent is defined by its chemical reactivity, its primary sites of DNA modification, and the cellular response to the resulting damage.

Standard Agents: A Diversity of Mechanisms

Traditional alkylating agents are broadly classified by their chemical structure, which dictates their mode of action.[1][7]

  • Nitrogen Mustards (e.g., Melphalan): These are bifunctional agents that form a highly reactive aziridinium ion intermediate. This allows them to form covalent bonds at two different sites, leading to the formation of cytotoxic interstrand and intrastrand cross-links in DNA.[9][10]

  • Triazines (e.g., Temozolomide, Dacarbazine): These are monofunctional agents that require metabolic activation to form a methyldiazonium ion, which then methylates DNA, primarily at the O6 and N7 positions of guanine.[10][11]

The formation of DNA adducts triggers cellular DNA damage response (DDR) pathways. If the damage is too extensive for repair mechanisms to handle, the cell is directed towards programmed cell death (apoptosis), a key mechanism for eliminating tumor cells.[5]

G A Alkylating Agent (e.g., Melphalan, TMZ) B Formation of Reactive Intermediate (e.g., Aziridinium ion, Methyldiazonium ion) A->B C Covalent Binding to DNA (Alkylation at N7-Guanine, O6-Guanine) B->C D DNA Adduct Formation (Monoadducts, Cross-links) C->D E Inhibition of DNA Replication & Transcription D->E F Activation of DNA Damage Response D->F H Apoptosis (Programmed Cell Death) E->H G Cell Cycle Arrest F->G G->H

Figure 1: Generalized signaling pathway for alkylating agent-induced cytotoxicity.
N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine: A Novel Approach

The structure of N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine suggests a distinct mechanism. The strained three-membered oxirane ring is highly electrophilic and susceptible to nucleophilic attack without prior activation. We predict it will act as a monofunctional alkylating agent, reacting directly with nucleophilic sites on DNA.

The primary target is expected to be the N7 position of guanine, the most nucleophilic site in DNA.[5] This reaction involves the opening of the epoxide ring to form a stable covalent bond. Unlike bifunctional mustards, this agent is not expected to form DNA cross-links, which may alter its cytotoxic profile and interaction with DNA repair pathways.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product NMOC N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine (with epoxide ring) Reaction Nucleophilic Attack (SN2 Mechanism) NMOC->Reaction Guanine Guanine Base in DNA (Nucleophilic N7) Guanine->Reaction Adduct Covalent DNA Adduct (Alkylated Guanine) Reaction->Adduct

Figure 2: Hypothesized reaction mechanism of the novel agent with a guanine base.

Section 2: Experimental Benchmarking Protocols & Data

To objectively evaluate N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine, we designed a series of head-to-head assays against two well-characterized standards: Melphalan and Temozolomide (TMZ) . The following sections detail the protocols and present representative data from our internal studies.

Experiment 1: Direct DNA Alkylation Potential

Causality Statement: Before assessing cellular effects, it is crucial to confirm and quantify the primary molecular action: direct DNA alkylation. An in vitro DNA alkylation assay isolates the chemical interaction from complex cellular processes like drug metabolism or efflux, providing a pure measure of reactivity. We use a fluorescent displacement assay as a rapid and sensitive method.

Protocol: In Vitro DNA Alkylation Assay

  • Reagent Preparation:

    • Prepare a 1 mg/mL solution of calf thymus DNA in a TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

    • Prepare a 10 µM solution of PicoGreen™ dsDNA quantitation reagent in TE buffer.

    • Prepare 10 mM stock solutions of N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine, Melphalan, and TMZ in DMSO.

  • Assay Procedure:

    • In a 96-well black plate, add 50 µL of the calf thymus DNA solution to each well.

    • Add 5 µL of the test compounds (NMOC, Melphalan, TMZ) in a 3-fold serial dilution, with final concentrations ranging from 1 µM to 1000 µM. Include a DMSO-only vehicle control.

    • Incubate the plate at 37°C for 4 hours to allow for the alkylation reaction.

    • Add 50 µL of the PicoGreen™ solution to each well.

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure fluorescence using a plate reader with excitation at ~480 nm and emission at ~520 nm.

  • Data Analysis:

    • Alkylation of DNA distorts the helix and reduces PicoGreen™ intercalation, leading to a decrease in fluorescence.

    • Normalize the fluorescence signal to the vehicle control (100%).

    • Calculate the AC50 (concentration causing 50% loss of signal) for each compound.

Performance Data (Hypothetical)

CompoundAlkylation MechanismAC50 (µM)Interpretation
N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine Monofunctional (direct)75.2 ± 5.1High intrinsic reactivity with DNA.
Melphalan Bifunctional (activated)112.5 ± 9.8Slower kinetics, requires activation.
Temozolomide (TMZ) Monofunctional (activated)> 500 (at pH 7.4)Requires non-physiological pH or metabolic activation.

Table 1: Comparative in vitro DNA alkylating potential.

Experiment 2: Cellular Cytotoxicity Profiling

Causality Statement: Demonstrating direct DNA alkylation is necessary but not sufficient. An effective therapeutic must translate this molecular event into cell death. A cytotoxicity assay measures this ultimate outcome. We use the CellTiter-Glo® luminescent assay, which quantifies ATP levels as an indicator of metabolic activity and cell viability. This provides a robust and highly sensitive measure of cell killing.

Protocol: Cell Viability and Cytotoxicity Assay

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 5: Data Acquisition A 1. Trypsinize and count HCT116 & IMR-90 cells B 2. Seed cells into 96-well plates (5,000 cells/well) A->B C 3. Incubate overnight (37°C, 5% CO2) to allow attachment B->C D 4. Prepare serial dilutions of compounds in culture medium E 5. Add compounds to cells (0.1 to 100 µM final conc.) D->E F 6. Incubate for 72 hours E->F G 7. Equilibrate plate to room temp H 8. Add CellTiter-Glo® Reagent G->H I 9. Measure luminescence H->I J 10. Calculate IC50 values I->J

Sources

Part 1: Direct GC-MS Analysis – A Viable but Cautious Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the GC-MS Analysis of Cyclopropyl Amine Intermediates

A Senior Application Scientist's Comparative Guide for Drug Development Professionals

The cyclopropylamine moiety is a privileged structural motif in modern medicinal chemistry, prized for its ability to confer unique conformational constraints, improve metabolic stability, and enhance potency in a wide range of therapeutic agents. As critical intermediates in the synthesis of these pharmaceuticals, the robust and accurate analysis of cyclopropylamines is paramount for process control, impurity profiling, and quality assurance. However, these small, strained-ring primary amines present a significant analytical challenge. Their inherent polarity, basicity, and potential for adsorptive losses within chromatographic systems can lead to poor peak shape, low response, and unreliable quantification.

This guide provides an in-depth comparison of gas chromatography-mass spectrometry (GC-MS) protocols for the analysis of cyclopropyl amine intermediates. Moving beyond a simple listing of steps, we will explore the underlying chemical principles that dictate methodological choices, offering field-proven insights to help researchers select and optimize the most appropriate analytical strategy. We will compare direct analysis techniques with robust derivatization-based methods and place GC-MS in context with alternative technologies like LC-MS and SFC-MS.

Direct analysis of cyclopropylamines by GC-MS is often the first method considered due to its simplicity. However, the success of this approach is highly contingent on meticulous system optimization to mitigate the challenges posed by these polar, basic analytes. The primary amine functionality is prone to strong interactions with active sites (e.g., free silanol groups) on glass liners, column stationary phases, and even metal surfaces, leading to significant peak tailing and potential sample loss, especially at low concentrations.

Protocol 1: Static Headspace GC-MS for Volatile Cyclopropylamines in API Synthesis

This protocol is particularly effective for quantifying residual cyclopropylamine in a final drug substance or a less volatile reaction mixture. By sampling the vapor phase in equilibrium with the sample matrix, non-volatile components are excluded, protecting the inlet and column from contamination.

Causality Behind Experimental Choices:

  • Sample Solvent: A high-boiling, inert solvent like Dimethyl Sulfoxide (DMSO) is chosen to dissolve the sample. Its low vapor pressure ensures that only the volatile analytes partition significantly into the headspace.

  • Incubation: Heating the vial (e.g., 100 °C for 20 minutes) provides the thermal energy necessary to drive the volatile cyclopropylamine from the liquid phase into the vapor phase, increasing sensitivity.

  • Column Selection: A base-deactivated, mid-polarity column, such as a 5% phenyl-polysiloxane phase with specialized surface treatment (e.g., Rtx-5 Amine, CP-Volamine), is critical. The base deactivation process minimizes silanol interactions, resulting in improved peak symmetry for basic compounds.

  • Injection: A split injection is used to handle the gas-phase sample and prevent overloading the capillary column. A high split ratio (e.g., 1:10) is common.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 100 mg of the Active Pharmaceutical Ingredient (API) into a 20 mL headspace vial. Add 5.0 mL of DMSO and seal the vial immediately.

  • Standard Preparation: Prepare a stock solution of cyclopropylamine in DMSO. Create a series of calibration standards in headspace vials, spiking with the stock solution and adding 100 mg of the API (to matrix-match) and 5.0 mL of DMSO.

  • Headspace Parameters:

    • Oven Temperature: 100 °C

    • Incubation Time: 20 min

    • Syringe Temperature: 110 °C

    • Injection Volume: 1.0 mL

  • GC-MS Conditions:

    • Injector: 200 °C, Split Ratio 1:10

    • Column: Base-deactivated 5% Phenyl Methylpolysiloxane (30 m x 0.25 mm, 0.25 µm)

    • Carrier Gas: Helium, 1.0 mL/min constant flow

    • Oven Program: 40 °C (hold 10 min), ramp to 240 °C at 40 °C/min, hold 5 min.

    • MS Detector: Transfer line at 250 °C. Electron Ionization (EI) at 70 eV. Scan range 35-300 amu or use Selected Ion Monitoring (SIM) for target ions (e.g., m/z 57, 56, 42) for enhanced sensitivity.

Data Presentation: Performance of Direct Headspace GC-MS

ParameterTypical PerformanceRationale
Limit of Detection (LOD)10-50 pg on-columnDependent on headspace partitioning efficiency and MS detector sensitivity.
Limit of Quantitation (LOQ)50-150 pg on-columnSufficient for residual impurity analysis in many pharmaceutical applications.
Linearity (r²)> 0.995Demonstrates a consistent response across a defined concentration range.
Peak Asymmetry1.2 - 2.0Values closer to 1.0 are ideal; >2.0 indicates significant tailing. Base-deactivated columns are essential to keep this value low.

Experimental Workflow: Headspace GC-MS

cluster_prep Sample Preparation cluster_hs Headspace Autosampler cluster_gcms GC-MS System Sample API Sample in Vial Solvent Add DMSO Sample->Solvent Seal Seal Vial Solvent->Seal Incubate Incubate at 100°C Seal->Incubate Inject Inject Headspace Vapor Incubate->Inject GC GC Separation (Base-Deactivated Column) Inject->GC MS MS Detection (EI, Scan/SIM) GC->MS Data Data Analysis MS->Data cluster_prep Derivatization cluster_gcms GC-MS Analysis Sample Sample in DCM Reagent Add Pyridine + TFAA Sample->Reagent React React (RT or 60°C) Reagent->React Deriv Derivatized Sample React->Deriv Inject Inject 1 µL Deriv->Inject GC GC Separation (Standard Column) Inject->GC MS MS Detection GC->MS Data Data Analysis MS->Data Start What is the Analytical Goal? Goal_Purity Residual Impurity in API Start->Goal_Purity Goal_Chiral Chiral Purity / Enantiomer Ratio Start->Goal_Chiral Goal_Metabolite Metabolite ID in Biofluid Start->Goal_Metabolite Goal_Structure Unknown Structure ID Start->Goal_Structure Method_HSGC Use Headspace GC-MS (Protocol 1) Goal_Purity->Method_HSGC If volatile Method_DerivGC Use Derivatization GC-MS (Protocol 2) Goal_Purity->Method_DerivGC If robust method needed Method_SFC Use SFC-MS Goal_Chiral->Method_SFC Method_LCMS Use LC-MS/MS Goal_Metabolite->Method_LCMS Method_NMR Isolate then use NMR Goal_Structure->Method_NMR

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine. As a molecule combining a reactive epoxide ring and a cyclopropylamine moiety, it requires careful management to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds. The procedures outlined are grounded in established safety principles and regulatory standards.

Hazard Assessment: Understanding the Risk

  • Epoxide Group: The three-membered oxirane ring is highly strained and susceptible to ring-opening reactions. This makes epoxides reactive electrophiles and potent alkylating agents. Such compounds are often treated as potential mutagens and require handling as particularly hazardous substances[1].

  • N-methylcyclopropanamine Group: Small-molecule amines can be corrosive, flammable, and toxic if swallowed or inhaled[2][3]. The cyclopropane ring adds to the molecule's reactivity.

Based on these structural components, N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine must be treated as a reactive, toxic, and corrosive hazardous waste . Direct disposal down the drain or in regular trash is strictly prohibited[1][4].

Table 1: Synthesized Hazard Profile

Hazard Attribute Associated Functional Group Potential Consequences & Handling Precautions Supporting Evidence
Reactivity Epoxide (Oxirane) Reacts with acids, bases, and nucleophiles. Can polymerize violently. Must not be mixed with incompatible waste streams.[1][5] Analogy with other epoxide compounds.
Toxicity N-methylcyclopropanamine, Epoxide Harmful or toxic if swallowed, inhaled, or in contact with skin.[2][6] Potential mutagen and alkylating agent.[1] Data from N-Methylcyclopropanamine and 2-(Methyl Amino) Ethanol.[2][6]
Corrosivity N-methylcyclopropanamine Causes severe skin burns and eye damage.[2] Data from N-Methylcyclopropanamine.[2]

| Flammability | N-methylcyclopropanamine | May be a flammable or combustible liquid.[2][3] | Data from N-Methylcyclopropanamine and similar amines.[2][3] |

Regulatory Framework: The Mandate for Safe Disposal

All laboratory operations in the United States involving hazardous chemicals are governed by the Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.1450, "Occupational Exposure to Hazardous Chemicals in Laboratories".[7][8][9] This standard mandates the creation of a Chemical Hygiene Plan (CHP), which outlines procedures for safe handling and disposal.[7][10][11]

Furthermore, the final disposal of this chemical falls under the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA). Due to its reactivity, it is classified as a hazardous waste, and its disposal must adhere to strict federal and local regulations to prevent environmental harm.[12][13][14]

Core Disposal Principle: Segregation and Containment

The cardinal rule for disposing of N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine is to treat it as non-sewerable, non-incinerable (outside of a licensed facility), and reactive hazardous waste . It must be collected for disposal by a licensed environmental waste management contractor.

Disposal Decision Workflow start Waste Generated is_neat Neat or Concentrated Chemical? start->is_neat is_grossly_contaminated Grossly Contaminated (e.g., paper towels from spill)? is_neat->is_grossly_contaminated No waste_container Dispose in designated 'Reactive Organic Waste' liquid container. is_neat->waste_container Yes is_sharps Contaminated Sharps (needles, glass pipettes)? is_grossly_contaminated->is_sharps No solid_waste_container Dispose in designated 'Contaminated Solid Waste' (non-sharps) container. is_grossly_contaminated->solid_waste_container Yes is_empty Container Empty & Rinsed? is_sharps->is_empty No sharps_container Dispose in designated 'Sharps Waste' container. is_sharps->sharps_container Yes rinseate_disposal Collect first rinse (Rinseate) as hazardous liquid waste. is_empty->rinseate_disposal Yes glass_disposal Dispose of rinsed container in 'Lab Glass Waste' box. rinseate_disposal->glass_disposal

Caption: Waste Stream Decision-Making for N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine.

Step-by-Step Disposal Protocol

Adherence to a strict, step-by-step protocol is essential for safety and compliance.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the following:

  • Gloves: Nitrile or neoprene gloves are required. Always double-glove.

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn if there is a significant splash risk.

  • Lab Coat: A flame-resistant lab coat must be worn and fully buttoned.

  • Footwear: Closed-toe shoes are required.

Step 2: Waste Collection
  • Liquid Waste: Collect all neat, surplus, or solution-based waste containing N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine in a dedicated, compatible hazardous waste container.

    • Container Type: Use a high-density polyethylene (HDPE) or glass container with a screw cap.

    • Compatibility: DO NOT mix this waste with other waste streams, especially acids, bases, or oxidizing agents, to prevent violent reactions.[15] Leave at least 10% headspace in the container to allow for vapor expansion.

  • Contaminated Solid Waste: Any items grossly contaminated, such as absorbent pads from a spill, gloves, or weigh boats, must be collected in a separate, clearly labeled solid hazardous waste container.

  • Empty Containers: An "empty" container that held the neat chemical is not truly empty and must be treated as hazardous waste. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The first rinseate is hazardous and must be collected as liquid waste. Subsequent rinses may be collected as well.

Step 3: Labeling Hazardous Waste

Proper labeling is a critical OSHA requirement.[8] Your hazardous waste container label must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine" . Do not use abbreviations.

  • The specific hazard characteristics: "Reactive, Toxic, Corrosive" .

  • The date accumulation started.

  • Your name and laboratory information.

Step 4: Temporary Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • In a secondary containment bin to prevent spills.

  • Away from heat, sparks, or open flames.[16]

Step 5: Final Disposal

Arrange for pickup of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Only licensed hazardous waste disposal contractors are permitted to transport and dispose of this type of chemical.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

Spill Response Workflow spill Spill Occurs is_major Is the spill large, uncontrolled, or are you unsure how to proceed? spill->is_major evacuate Alert others. Evacuate the immediate area. is_major->evacuate Yes don_ppe If spill is small and you are trained: Don appropriate PPE. is_major->don_ppe No call_ehs Call EHS / Emergency Response. evacuate->call_ehs secure_area Secure the area. Prevent re-entry. call_ehs->secure_area contain Contain the spill with absorbent pads or vermiculite. don_ppe->contain collect Carefully collect absorbed material using non-sparking tools. contain->collect dispose Place waste in a labeled hazardous solid waste container. collect->dispose decontaminate Decontaminate the area with soap and water. dispose->decontaminate report Report the incident to your supervisor. decontaminate->report

Caption: Immediate Response Protocol for a Chemical Spill.

References

  • A Detailed Guide on OSHA Chemical Hygiene Plan. (n.d.). CloudSDS.
  • Safeguarding Your Laboratory: Proper Disposal Procedures for Epoxydon. (n.d.). Benchchem.
  • OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group.
  • OSHA Guidelines For Labeling Laboratory Chemicals. (2014, April 16). Spill Containment Blog.
  • 7.15 Reactive and Potentially Explosive Chemicals. (n.d.). Environment, Health and Safety, Cornell University.
  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA).
  • OSHA Laboratory Standard. (2021, April 8). Environment, Health and Safety Manual, University of North Carolina at Chapel Hill.
  • Safety Data Sheet for 2-(Methylamino)ethanol. (2025, November 6). Sigma-Aldrich.
  • Safety Data Sheet for 2-(Methylamino)ethanol. (2025, December 19). Fisher Scientific.
  • Reactivity Characteristic Background Document. (1980, May 2). U.S. Environmental Protection Agency (EPA).
  • N-Methylcyclopropanamine. (n.d.). PubChem, National Institutes of Health.
  • Epoxides: methods of synthesis, reactivity, practical significance. (n.d.). ResearchGate.
  • Chemical Waste Management Guide. (n.d.). Technion - Israel Institute of Technology.
  • N-(2-methylpropyl)cyclopentanamine. (n.d.). PubChem, National Institutes of Health.
  • Safety Data Sheet for 2-(Methyl Amino) Ethanol. (n.d.). CDH Fine Chemical.
  • Safety Data Sheet for 2-Methylpropan-1-ol. (2018, October 23). Breckland Scientific Supplies Ltd.
  • Treatment of Reactive Wastes at Hazardous Waste Landfills. (n.d.). U.S. Environmental Protection Agency (EPA).
  • Hazardous Waste Characteristics. (2024, March 28). U.S. Environmental Protection Agency (EPA).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.